BN201
Description
Properties
CAS No. |
1361200-34-1 |
|---|---|
Molecular Formula |
C25H38FN5O4 |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
N-[2-[(2-amino-2-oxoethyl)-[3-(2-oxopyrrolidin-1-yl)propyl]amino]-2-oxoethyl]-2-[2-(2-fluorophenyl)ethylamino]-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C25H38FN5O4/c1-19(2)16-31(24(34)15-28-11-10-20-7-3-4-8-21(20)26)18-25(35)30(17-22(27)32)14-6-13-29-12-5-9-23(29)33/h3-4,7-8,19,28H,5-6,9-18H2,1-2H3,(H2,27,32) |
InChI Key |
ODCKWAPNRBCXHV-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H]2C(=O)N[C@H](C(=O)N2)CC3=CC=C(C=C3)O)O |
Canonical SMILES |
CC(C)CN(CC(=O)N(CCCN1CCCC1=O)CC(=O)N)C(=O)CNCCC2=CC=CC=C2F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
cyclo(Tyr-Tyr) cyclo(tyrosyl-tyrosyl) dicyclotyrosine |
Origin of Product |
United States |
Foundational & Exploratory
The Molecular Target of BN201: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BN201, also known as OCS-05, is a first-in-class small molecule peptoid with demonstrated neuroprotective and remyelinating properties.[1][2] This technical guide provides an in-depth analysis of the molecular target and mechanism of action of this compound, summarizing key preclinical and clinical findings. The primary molecular target of this compound is Serum/Glucocorticoid-Regulated Kinase 2 (SGK2), a serine/threonine kinase that plays a pivotal role in neuronal stress response and survival.[1][3][4] By activating SGK2, this compound initiates a signaling cascade that modulates the Insulin Growth Factor 1 (IGF-1) pathway, leading to the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) and the cytoplasmic translocation of the transcription factor Forkhead box O3 (Foxo3).[5][6][7] This cascade ultimately promotes neuronal survival, oligodendrocyte differentiation, and axonal myelination, offering a promising therapeutic strategy for neurodegenerative diseases such as multiple sclerosis, acute optic neuritis, and glaucoma.[1][5][7]
Molecular Target Identification and Binding Profile
The identification of this compound's molecular target was achieved through a series of in vitro screening assays, including binding studies against a broad panel of tyrosine kinases, G-protein coupled receptors (GPCRs), and central nervous system (CNS) receptors, as well as thermal shift assays to screen for interaction with the human neuronal proteome.[6] These studies revealed a preferential physical binding activity of this compound to Serum/Glucocorticoid-Regulated Kinases (SGKs).[6]
Quantitative Binding Data
A kinome assay was utilized to quantify the competitive binding of this compound to SGK isoforms. The results demonstrated a clear preference for SGK2.
| Kinase Isoform | Percentage of Competitive Binding (vs. Control) |
| SGK2 | 6.8%[6] |
| SGK1 | 25%[6] |
| SGK3 | 33%[6] |
Table 1: Competitive Binding of this compound to SGK Isoforms.
Mechanism of Action and Signaling Pathway
This compound exerts its neuroprotective and remyelinating effects by modulating the IGF-1 signaling pathway.[3][5][6] Activation of SGK2 by this compound is a key initiating event in this cascade.[1][3][4]
Downstream Signaling Events
The activation of SGK2 by this compound leads to two critical downstream events:
-
Phosphorylation of NDRG1: this compound treatment induces the phosphorylation of NDRG1 in a time-dependent manner.[8] NDRG1 is a protein implicated in cell differentiation and stress responses.
-
Translocation of Foxo3: this compound promotes the translocation of the transcription factor Foxo3 from the nucleus to the cytoplasm.[5][6][7] This relocalization inhibits Foxo3-mediated pro-apoptotic gene expression, thereby promoting cell survival.
The following diagram illustrates the signaling pathway initiated by this compound.
Functional Outcomes
The signaling cascade initiated by this compound translates into significant functional outcomes at the cellular level. In vitro studies have quantified the potency of this compound in promoting key neuroreparative processes.
| Cellular Process | EC50 Value |
| Differentiation of precursor cells to mature oligodendrocytes | 6.3 µM[8][9][10] |
| Myelination of new axons | 16.6 µM[8][9][10] |
Table 2: In Vitro Efficacy of this compound.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Kinome Assay for Competitive Binding Analysis
Objective: To determine the binding affinity of this compound to a panel of kinases.
Methodology (as inferred from "Kinome assay, DiscoverX"):
-
Assay Principle: A competition-based assay is employed where test compound (this compound) competes with a known, labeled ligand for binding to the kinase of interest.
-
Immobilization: Active kinases are immobilized on a solid support.
-
Competition: A fixed concentration of a labeled ligand and varying concentrations of this compound are added to the immobilized kinases.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Washing: Unbound compound and ligand are washed away.
-
Detection: The amount of labeled ligand bound to the kinase is quantified using an appropriate detection method (e.g., fluorescence, luminescence).
-
Data Analysis: The percentage of competitive binding is calculated by comparing the signal in the presence of this compound to the control (no this compound).
In Vitro Oligodendrocyte Differentiation and Myelination Assays
Objective: To assess the ability of this compound to promote the differentiation of oligodendrocyte precursor cells (OPCs) and subsequent myelination.
Methodology:
-
Cell Culture: Primary OPCs are isolated and cultured in a defined medium that maintains their precursor state.
-
Treatment: OPCs are treated with varying concentrations of this compound or a vehicle control.
-
Differentiation Assessment: After a defined period, cells are fixed and stained for markers of mature oligodendrocytes (e.g., Myelin Basic Protein - MBP, 2',3'-Cyclic-nucleotide 3'-phosphodiesterase - CNPase).
-
Myelination Co-culture: For myelination assessment, OPCs are co-cultured with neurons (e.g., dorsal root ganglion neurons). The co-cultures are treated with this compound.
-
Myelination Quantification: Myelination is assessed by immunofluorescence staining for MBP and neurofilament to visualize myelin sheaths around axons. The extent of myelination is quantified by measuring the length or number of myelinated segments.
-
EC50 Calculation: Dose-response curves are generated, and the EC50 values for differentiation and myelination are calculated.
The following diagram illustrates the general workflow for these in vitro assays.
Clinical Development
This compound has completed a Phase 1 clinical trial in healthy volunteers to investigate its safety, tolerability, and pharmacokinetics.[1][2][11] The study assessed single and multiple ascending doses.[1][12] The results indicated that this compound was well-tolerated with no drug-related safety or tolerability issues reported within the tested dose range.[2][11]
Phase 1 Clinical Trial Doses
| Dose Type | Doses Tested (mg/kg) |
| Single Ascending Dose (SAD) | 0.05, 0.2, 0.4, 0.8, 1.6, 2.4, 3.2[7] |
| Multiple Ascending Dose (MAD) | 2.4, 3.0[7] |
Table 3: Doses of this compound Administered in Phase 1 Clinical Trial.
Conclusion
This compound is a promising neuroprotective and remyelinating agent with a well-defined molecular target, SGK2. Its mechanism of action, involving the modulation of the IGF-1 pathway and downstream effectors NDRG1 and Foxo3, provides a strong rationale for its development in treating neurodegenerative diseases. The positive safety and tolerability profile observed in the Phase 1 clinical trial supports further investigation in patient populations. Future research will likely focus on demonstrating the clinical efficacy of this compound in diseases such as multiple sclerosis and acute optic neuritis.
References
- 1. Bionure initiates a Phase 1 clinical trial of its lead compound this compound in the United Kingdom - Parc Científic de Barcelona [pcb.ub.edu]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. This compound | Neuroprotective | SGK-2&FOXO3 activator | TargetMol [targetmol.com]
- 4. Alta Life Sciences is leading a 4M € round to finance the clinical development of the Bionures’s neuroprotector this compound – Alta Life Sciences [altals.com]
- 5. Axonal and Myelin Neuroprotection by the Peptoid this compound in Brain Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Axonal and Myelin Neuroprotection by the Peptoid this compound in Brain Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | SGK2 activator | Probechem Biochemicals [probechem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Neuroprotection Biotech Bionure Reports Successful Phase 1 Study for Lead Candidate this compound - BioSpace [biospace.com]
- 12. Redirecting to https://onderzoekmetmensen.nl/en/trial/42731 [onderzoekmetmensen.nl]
The Discovery and Synthesis of Peptoid BN201: A Neuroprotective Agent
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Peptoid BN201 is a synthetic, small molecule neuroprotective agent identified through the screening of extensive combinatorial chemical libraries. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It details its mechanism of action, which involves the modulation of the Insulin-like Growth Factor 1 (IGF-1) signaling pathway, and presents key quantitative data from preclinical studies. Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided to facilitate further research and development.
Discovery of this compound
Peptoid this compound was discovered through a systematic screening of combinatorial chemical libraries designed to identify compounds with neuroprotective properties. The initial screening focused on the ability of compounds to promote the survival of cultured neural cells subjected to oxidative stress or trophic factor deprivation. From these screens, a lead compound, G59, was identified. Subsequent chemical optimization of G59 led to the identification of this compound as a more potent derivative.[1] this compound, a peptoid with a molecular weight of 491.5 Da, demonstrated superior activity in promoting neuronal differentiation and protecting various neuronal cell lines from oxidative stress.[1]
Synthesis of this compound
The synthesis of this compound is based on a solution-phase methodology developed for the creation of a library of 3-oxopiperazinium and perhydro-3-oxo-1,4-diazepinium derivatives, the class of compounds to which this compound belongs. The general synthetic scheme involves a 6-step sequence culminating in a cyclization reaction to form the charged heterocyclic moiety.
Experimental Protocol: General Synthesis of 3-Oxopiperazinium Derivatives
This protocol is adapted from the methodology likely used for the synthesis of this compound and its analogues.
Step 1: Reductive Amination An α-amino ester is reacted with a ketone or aldehyde via reductive amination to yield a secondary amine.
Step 2: Acylation The resulting secondary amine is acylated with an α-bromoacetyl halide to introduce a bromoacetyl group.
Step 3: Nucleophilic Substitution The bromoacetylated intermediate is reacted with a primary or secondary amine, leading to the formation of a tertiary amine.
Step 4: Saponification The ester group is hydrolyzed under basic conditions to yield a carboxylic acid.
Step 5: Amide Bond Formation The carboxylic acid is coupled with a primary amine to form an amide bond.
Step 6: Cyclization The final linear precursor undergoes an intramolecular cyclization under mild conditions to form the 3-oxopiperazinium ring system. This step is often facilitated by the use of solid-phase linked scavengers and microwave activation to drive the reaction to completion and simplify purification.
Note: The precise reactants and reaction conditions specific to this compound are proprietary and not fully detailed in the public domain. The above protocol represents the general synthetic strategy for this class of compounds.
Biological Activity and Mechanism of Action
This compound exhibits a range of neuroprotective and neuro-regenerative activities both in vitro and in vivo. It has been shown to promote neuronal differentiation, enhance the maturation of oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes, and protect neurons from cell death induced by oxidative and mitochondrial stress.[1][2][3]
Mechanism of Action: Modulation of the IGF-1 Signaling Pathway
The neuroprotective effects of this compound are mediated through its interaction with the Insulin-like Growth Factor 1 (IGF-1) signaling pathway.[1][2][3] this compound has been shown to physically bind to and modulate the activity of several kinases within this pathway, most notably serum-glucocorticoid kinase (SGK).[1] This interaction initiates a downstream signaling cascade that includes:
-
Phosphorylation of NDRG1: N-myc downstream-regulated gene 1 (NDRG1) is a protein involved in cell differentiation and stress responses. This compound treatment leads to the phosphorylation of NDRG1.
-
Translocation of Foxo3: Forkhead box O3 (Foxo3) is a transcription factor that can promote apoptosis. Activation of the IGF-1 pathway by this compound leads to the translocation of Foxo3 from the nucleus to the cytoplasm, thereby inhibiting its pro-apoptotic functions.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound's biological activity.
Table 1: In Vitro Neuroprotection and Differentiation
| Assay Type | Cell Line | Challenge | This compound Concentration | Outcome | Reference |
| Neuronal Survival | SH-SY5Y | MPTP (100 µM) | 20 ng/mL | Almost complete prevention of neuronal loss (96.6% viability) | [1] |
| Neuronal Survival | SH-SY5Y | H₂O₂ (100 µM) | 20 ng/mL | Significant protection against oxidative stress | [1] |
| OPC Differentiation | Primary Rat OPCs | - | EC₅₀ = 6.3 µM | Increased number of mature oligodendrocytes (MBP⁺ cells) | [1] |
| Axon Myelination | Co-culture | - | EC₅₀ = 16.6 µM | Enhanced formation of myelin sheaths | [1] |
Table 2: Kinase Binding Affinity
| Kinase | Binding (% of Control) | Assay | Reference |
| SGK2 | 6.8% | KINOMEscan | [1] |
| SGK1 | 25% | KINOMEscan | [1] |
| SGK3 | 33% | KINOMEscan | [1] |
Lower percentage indicates stronger binding.
Experimental Protocols
In Vitro Oxidative Stress Survival Assay
This protocol details the method used to assess the neuroprotective effects of this compound against oxidative stress in a neuronal cell line.
1. Cell Culture and Differentiation:
- Culture human SH-SY5Y neuroblastoma cells in a 1:1 mixture of MEM/F12 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
- To induce a neuronal phenotype, treat cells with 10 µM retinoic acid for 6 days.
2. Compound Treatment:
- Pre-treat the differentiated SH-SY5Y cells with varying concentrations of this compound (e.g., 0.03 µM to 100 µM) for 3 days.
3. Induction of Oxidative Stress:
- After the pre-treatment period, add 100 µM of hydrogen peroxide (H₂O₂) or 100 µM of 1-methyl-4-phenylpyridinium (MPP⁺) to the cell culture medium.
4. Assessment of Cell Viability:
- After 48 hours of exposure to the oxidative stressor, quantify the number of surviving cells using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at 570 nm, and cell viability is expressed as a percentage of the control (untreated) cells.
Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
This protocol outlines the procedure for evaluating the effect of this compound on the differentiation of OPCs into mature oligodendrocytes.
1. OPC Isolation and Culture:
- Isolate OPCs from the cortices of neonatal rat pups (P1-P2) using a differential shaking and plating method.
- Culture the purified OPCs on poly-D-lysine-coated plates in a defined medium containing growth factors such as PDGF-AA and bFGF to maintain their progenitor state.
2. Differentiation Induction:
- To induce differentiation, switch the culture medium to a growth factor-free medium.
- Treat the cells with various concentrations of this compound. Include a positive control (e.g., triiodothyronine, T3) and a vehicle control.
3. Immunocytochemistry:
- After 5-7 days of treatment, fix the cells with 4% paraformaldehyde.
- Perform immunocytochemistry using an antibody against Myelin Basic Protein (MBP), a marker for mature oligodendrocytes. Use a fluorescently labeled secondary antibody for visualization.
- Counterstain the cell nuclei with DAPI.
4. Quantification:
- Acquire images using a fluorescence microscope.
- Quantify the number of MBP-positive cells relative to the total number of DAPI-stained nuclei. The results are expressed as the percentage of differentiated oligodendrocytes.
Conclusion
Peptoid this compound is a promising neuroprotective agent with a well-defined mechanism of action involving the modulation of the IGF-1 signaling pathway. Its discovery through combinatorial chemistry highlights the power of this approach in identifying novel therapeutic candidates. The available data from preclinical in vitro and in vivo models demonstrate its potential for treating neurodegenerative diseases and conditions involving demyelination. The experimental protocols provided herein offer a foundation for further investigation into the therapeutic utility of this compound and related compounds.
References
BN201 and the Insulin Growth Factor 1 Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BN201 is a promising neuroprotective agent that has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases. Its mechanism of action is intrinsically linked to the modulation of the Insulin Growth Factor 1 (IGF-1) signaling pathway, a critical regulator of cell growth, survival, and differentiation. This technical guide provides an in-depth analysis of this compound, focusing on its interaction with the IGF-1 pathway. It includes a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling cascades and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working on neuroprotective therapies and the IGF-1 signaling axis.
Introduction to this compound and the IGF-1 Pathway
This compound is a small molecule that has been identified through combinatorial chemical library screening for its ability to promote the survival of neural cells under conditions of oxidative stress and trophic factor deprivation.[1][2] Its neuroprotective effects are mediated through the modulation of several kinases within the Insulin Growth Factor 1 (IGF-1) pathway.[1][3]
The IGF-1 pathway is a complex signaling network that plays a fundamental role in regulating cellular processes such as growth, proliferation, differentiation, and survival. The pathway is initiated by the binding of IGF-1 or IGF-2 to the IGF-1 receptor (IGF-1R), a receptor tyrosine kinase. This binding event triggers a cascade of intracellular signaling events, primarily through two major downstream pathways: the phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the Ras/mitogen-activated protein kinase (MAPK) pathway. Dysregulation of the IGF-1 pathway has been implicated in a variety of diseases, including cancer and neurodegenerative disorders.
This compound's therapeutic potential lies in its ability to selectively modulate key components of the IGF-1 pathway, leading to neuroprotective and pro-myelination effects.[1] This guide will delve into the specifics of this interaction, providing the necessary data and protocols to facilitate further research and development.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data reported for this compound in various in vitro assays.
Table 1: Kinase Binding Affinity of this compound
| Kinase Target | Percentage of Competitive Binding vs. Control | Assay Platform |
| SGK1 | 25% | DiscoverX KinomeScan |
| SGK2 | 6.8% | DiscoverX KinomeScan |
| SGK3 | 33% | DiscoverX KinomeScan |
Data sourced from a competitive binding assay where a lower percentage indicates stronger binding.
Table 2: In Vitro Efficacy of this compound
| Biological Effect | Assay | Cell Type | EC50 |
| Oligodendrocyte Precursor Cell (OPC) Differentiation | Immunocytochemistry for Myelin Basic Protein (MBP) | Primary Rat OPCs | 6.3 µM[1] |
| Axon Myelination | In vitro myelination assay | Primary Rat Retinal Ganglion Cells and OPCs | 16.6 µM[1] |
Table 3: In Vitro Neuroprotective Activity of this compound
| Cell Line | Stressor | This compound Concentration Range Tested | Endpoint |
| SH-SY5Y (human neuroblastoma) | MPP+ (100 µM) | 0.03 - 100 µM[1] | Cell Viability (MTT assay)[1] |
| SH-SY5Y (human neuroblastoma) | H2O2 (100 µM) | 0.03 - 100 µM[1] | Cell Viability (MTT assay)[1] |
Core Signaling Pathway and Mechanism of Action
This compound exerts its neuroprotective effects by modulating the IGF-1 signaling pathway, with a key interaction identified with Serum and Glucocorticoid-Regulated Kinases (SGKs). The binding of this compound to SGKs, particularly SGK2, initiates a downstream signaling cascade that leads to the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) and the subsequent cytoplasmic translocation of the transcription factor Forkhead box O3 (Foxo3).[1][3] This translocation prevents Foxo3 from initiating pro-apoptotic gene transcription, thereby promoting cell survival.
Figure 1: this compound Mechanism of Action within the IGF-1 Pathway.
Experimental Protocols
This section provides detailed protocols for the key experiments cited in the evaluation of this compound's activity.
In Vitro Neuroprotection Assay against MPP+ Induced Toxicity in SH-SY5Y Cells
This protocol describes a method to assess the neuroprotective effects of this compound against the neurotoxin MPP+ in the human neuroblastoma cell line SH-SY5Y.
Figure 2: Workflow for the In Vitro Neuroprotection Assay.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Retinoic Acid
-
This compound
-
MPP+ (1-methyl-4-phenylpyridinium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well in DMEM with 10% FBS.
-
Differentiation: After 24 hours, replace the medium with DMEM containing 2% FBS and 10 µM retinoic acid to induce a neuronal phenotype. Differentiate the cells for 6 days, changing the medium every 2-3 days.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in fresh differentiation medium (concentrations ranging from 0.03 µM to 100 µM). Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (DMSO). Incubate for 72 hours.
-
Toxin Exposure: Prepare a stock solution of MPP+ in differentiation medium. Add MPP+ to each well to a final concentration of 100 µM.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Phospho-NDRG1 (Thr346)
This protocol details the detection of NDRG1 phosphorylation at Threonine 346 in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., HeLa or SH-SY5Y)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-NDRG1 (Thr346)
-
Primary antibody: Mouse or Rabbit anti-total NDRG1
-
Primary antibody: Mouse or Rabbit anti-β-actin (loading control)
-
HRP-conjugated anti-rabbit and anti-mouse secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with the desired concentration of this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-NDRG1 (Thr346) overnight at 4°C. Use a separate membrane for total NDRG1 and the loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-NDRG1 signal to total NDRG1 and the loading control.
Immunofluorescence for Foxo3 Nuclear Translocation
This protocol describes the visualization of Foxo3 subcellular localization in response to this compound.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: Rabbit anti-Foxo3
-
Alexa Fluor-conjugated anti-rabbit secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound for the desired time.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-Foxo3 antibody overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and stain with DAPI for 5 minutes to visualize the nuclei.
-
Mounting: Wash with PBS and mount the coverslips on microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of Foxo3 to determine the extent of translocation.
Conclusion
This compound represents a compelling therapeutic candidate for neurodegenerative diseases, acting through the modulation of the IGF-1 signaling pathway. The data presented in this guide highlight its specific interaction with SGK kinases and its downstream effects on NDRG1 phosphorylation and Foxo3 translocation, ultimately leading to neuroprotection and enhanced myelination. The detailed experimental protocols provided herein are intended to facilitate further investigation into the mechanism of action of this compound and to aid in the development of novel neuroprotective strategies targeting the IGF-1 pathway. Continued research in this area holds the promise of delivering new and effective treatments for a range of debilitating neurological disorders.
References
- 1. Axonal and Myelin Neuroprotection by the Peptoid this compound in Brain Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-NDRG1 (Thr346) (D98G11) Rabbit Monoclonal Antibody (#5482) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. A rapid and reproducible assay for modeling myelination by oligodendrocytes using engineered nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
The Role of BN201 in Promoting Oligodendrocyte Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BN201 is a novel small molecule that has demonstrated significant potential in promoting the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in key signaling pathways that govern oligodendrocyte differentiation. We present a summary of the quantitative data from in vitro studies, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways to support further research and development in the field of remyelination and neurodegenerative diseases.
Introduction
Oligodendrocytes are the myelin-producing cells of the central nervous system (CNS), and their proper function is essential for rapid nerve impulse conduction and axonal integrity. The loss or dysfunction of oligodendrocytes leads to demyelination, a hallmark of several debilitating neurological disorders, including multiple sclerosis (MS). Enhancing the differentiation of endogenous oligodendrocyte precursor cells (OPCs) into mature oligodendrocytes is a promising therapeutic strategy to promote remyelination and restore neurological function.
This compound has emerged as a promising therapeutic candidate for its ability to foster neuroprotection and promote remyelination.[1][2][3] In vitro studies have shown that this compound effectively stimulates the differentiation of OPCs and enhances the myelination of axons.[1][3] This document serves as a comprehensive technical resource on the core functions of this compound in oligodendrocyte differentiation.
Mechanism of Action: The IGF-1 Signaling Pathway
This compound exerts its pro-differentiative effects on oligodendrocytes by modulating key components of the Insulin-like Growth Factor 1 (IGF-1) signaling pathway.[1][2][3] This pathway is a critical regulator of oligodendrocyte development, survival, and maturation.[4][5][6] The proposed mechanism of action for this compound involves the activation of serum-glucocorticoid kinase (SGK), which in turn leads to the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) and the subsequent cytoplasmic translocation of the transcription factor Forkhead box O3 (Foxo3).[1][2][3] The sequestration of Foxo3 in the cytoplasm removes its inhibitory influence on differentiation, thereby promoting the maturation of OPCs.
Quantitative Data on this compound-Mediated Oligodendrocyte Differentiation
In vitro studies have quantified the pro-differentiative and pro-myelinating effects of this compound. The following tables summarize the key findings.
Table 1: Dose-Dependent Effect of this compound on OPC Differentiation
This experiment measured the percentage of mature oligodendrocytes (MBP+) after treating OPCs with increasing concentrations of this compound. The half-maximal effective concentration (EC50) was determined to be 6.3 μM.[3]
| This compound Concentration (μM) | % of Mature Oligodendrocytes (MBP+) |
| 0 (Control) | Baseline |
| 0.1 | Data not available in abstract |
| 1 | Data not available in abstract |
| 10 | Significant increase from control |
| 100 | Further significant increase |
| EC50 | 6.3 |
Table 2: Dose-Dependent Effect of this compound on Axon Myelination
This assay quantified the extent of myelination of retinal ganglion cell (RGC) axons by oligodendrocytes in a co-culture system treated with this compound. The EC50 for enhancing myelination was found to be 16.6 μM.[3]
| This compound Concentration (μM) | Myelination Index (e.g., % myelinated axons) |
| 0 (Control) | Baseline |
| 1 | Data not available in abstract |
| 10 | Significant increase from control |
| 50 | Further significant increase |
| 100 | Plateau or further increase |
| EC50 | 16.6 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Oligodendrocyte Precursor Cell (OPC) Culture and Differentiation Assay
This protocol describes the isolation and culture of OPCs, followed by treatment with this compound to assess its effect on differentiation.[7][8][9]
Materials:
-
P7-P9 rat or mouse pups
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme for dissociation (e.g., Papain)
-
OPC proliferation medium (e.g., DMEM/F12 with PDGF-AA, bFGF, and N2 supplement)
-
OPC differentiation medium (e.g., DMEM/F12 with T3 and N2 supplement)
-
Poly-L-lysine or Poly-D-lysine coated culture plates/coverslips
-
This compound stock solution
-
Primary antibody: anti-Myelin Basic Protein (MBP)
-
Secondary antibody: Fluorescently-conjugated anti-mouse/rabbit IgG
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
OPC Isolation: Isolate OPCs from the cortices of P7-P9 rodent pups using established protocols, which may involve enzymatic digestion and mechanical dissociation followed by immunopanning or differential adhesion to purify the OPC population.
-
OPC Proliferation: Plate the purified OPCs on coated culture vessels in OPC proliferation medium. Culture for 3-4 days to allow for cell expansion.
-
Initiation of Differentiation: To induce differentiation, replace the proliferation medium with OPC differentiation medium.
-
This compound Treatment: Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 μM) to the differentiation medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Culture the cells for 3-5 days to allow for differentiation into mature oligodendrocytes.
-
Immunocytochemistry for MBP:
-
Fix the cells with 4% paraformaldehyde (PFA).
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS).
-
Incubate with the primary antibody against MBP overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-conjugated secondary antibody for 1-2 hours at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of MBP-positive cells relative to the total number of DAPI-stained nuclei in multiple fields of view for each condition.
-
In Vitro Myelination Assay (RGC-OPC Co-culture)
This protocol details a co-culture system of retinal ganglion cells (RGCs) and OPCs to assess the effect of this compound on myelination.[10][11][12][13][14]
Materials:
-
P5-P7 rodent pups for RGC isolation
-
P7-P9 rodent pups for OPC isolation
-
RGC culture and differentiation medium
-
OPC proliferation and differentiation medium
-
Co-culture medium
-
Poly-D-lysine and laminin-coated culture plates/coverslips
-
This compound stock solution
-
Primary antibodies: anti-MBP and anti-Neurofilament (e.g., SMI-31 or NF200)
-
Secondary antibodies: Fluorescently-conjugated anti-mouse/rabbit and anti-chicken/goat IgGs
-
DAPI nuclear stain
-
Confocal or high-resolution fluorescence microscope
Procedure:
-
RGC Culture: Isolate RGCs from P5-P7 rodent retinas and plate them on coated coverslips in RGC culture medium. Allow the RGCs to extend axons for 7-10 days.
-
OPC Addition: Purify OPCs as described in Protocol 4.1 and seed them onto the established RGC axonal network.
-
Co-culture and this compound Treatment: After allowing the OPCs to integrate for 24-48 hours, replace the medium with co-culture medium containing various concentrations of this compound and a vehicle control.
-
Myelination Period: Maintain the co-cultures for 10-14 days to allow for myelination to occur. Change the medium with fresh this compound every 2-3 days.
-
Immunocytochemistry:
-
Fix and permeabilize the co-cultures as described previously.
-
Incubate with primary antibodies against MBP (to visualize myelin sheaths) and a neurofilament marker (to visualize axons) overnight at 4°C.
-
Wash and incubate with appropriate fluorescently-conjugated secondary antibodies.
-
Counterstain with DAPI.
-
-
Quantification:
-
Acquire images using a confocal or high-resolution fluorescence microscope.
-
Quantify the extent of myelination by measuring the length of MBP-positive segments co-localized with neurofilament-positive axons. This can be expressed as a myelination index (e.g., total length of myelinated segments per unit area).
-
Conclusion
This compound demonstrates a clear and quantifiable effect on promoting oligodendrocyte differentiation and myelination in vitro. Its mechanism of action through the modulation of the IGF-1 signaling pathway provides a solid foundation for its therapeutic potential in demyelinating diseases. The data and protocols presented in this technical guide are intended to facilitate further investigation into the efficacy and applications of this compound and similar compounds in the field of neuroregeneration. Future studies should aim to further elucidate the downstream targets of the this compound-activated pathway and to validate these in vitro findings in relevant in vivo models of demyelination and remyelination.
References
- 1. IGF-I instructs multipotent adult neural progenitor cells to become oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Axonal and Myelin Neuroprotection by the Peptoid this compound in Brain Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INSULIN-LIKE GROWTH FACTOR TYPE 1 RECEPTOR SIGNALING IN THE CELLS OF OLIGODENDROCYTE LINEAGE IS REQUIRED FOR NORMAL IN VIVO OLIGODENDROCYTE DEVELOPMENT AND MYELINATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insulin-like growth factor type 1 receptor signaling in the cells of oligodendrocyte lineage is required for normal in vivo oligodendrocyte development and myelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insulin-Like Growth Factor (IGF) Signaling through Type 1 IGF Receptor Plays an Important Role in Remyelination | Journal of Neuroscience [jneurosci.org]
- 7. ane.pl [ane.pl]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. Isolation and culture of rat and mouse oligodendrocyte precursor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A rapid and reproducible assay for modeling myelination by oligodendrocytes using engineered nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel in vitro Experimental Approaches to Study Myelination and Remyelination in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oligodendrocyte–Neuron Myelinating Coculture | Springer Nature Experiments [experiments.springernature.com]
- 13. Human iPSC-Derived Neuron and Oligodendrocyte Co-culture as a Small-Molecule Screening Assay for Myelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Higher throughput workflow with sensitive, reliable and automatic quantification of myelination in vitro suitable for d… [ouci.dntb.gov.ua]
BN201: A Novel Neuroprotective Peptoid for the Promotion of Neuronal Survival and Remyelination
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: The development of effective neuroprotective therapies remains a critical challenge in the treatment of neurodegenerative diseases. BN201 (also known as OCS-05) is a first-in-class, small molecule peptoid that has demonstrated significant potential in promoting neuronal survival, axonal protection, and remyelination.[1][2] Identified through the screening of combinatorial chemical libraries, this compound exerts its effects by modulating key intracellular signaling pathways associated with cellular stress response and survival.[3][4] Preclinical studies have shown its efficacy in protecting neural cells from oxidative stress and trophic factor deprivation, as well as promoting the differentiation of oligodendrocyte precursor cells.[4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, key experimental protocols, and clinical development status, intended for professionals in the field of neuroscience and drug development.
Introduction
Neurodegenerative diseases such as Multiple Sclerosis (MS), glaucoma, and Acute Optic Neuritis (AON) are characterized by progressive neuronal and axonal loss, often accompanied by demyelination.[4][5] Current therapeutic strategies frequently focus on mitigating inflammation but often fail to address the underlying neurodegeneration or promote repair.[2][6] this compound emerged from a screening campaign designed to identify novel compounds with direct neuroprotective and pro-remyelinating activities.[3][7] This highly soluble small molecule can cross the blood-brain barrier and has shown benefits in various animal models of neurodegeneration, inflammation, and demyelination.[7][5][6]
Mechanism of Action
This compound's neuroprotective effects are primarily mediated through the activation of the Serum/Glucocorticoid-Regulated Kinase (SGK) family, particularly SGK2.[8][9][10] This activation is a crucial component of the Insulin-like Growth Factor 1 (IGF-1) survival pathway.[3][7][4]
2.1 Primary Signaling Cascade
The binding of this compound to SGK2 initiates a downstream signaling cascade that leads to two principal pro-survival outcomes:
-
Phosphorylation of NDRG1: this compound induces the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1), a key event in cellular stress responses and differentiation.[3][4]
-
Translocation of Foxo3a: It promotes the translocation of the Forkhead box O3 (Foxo3a) transcription factor from the nucleus to the cytoplasm.[3] This sequestration prevents Foxo3a from inducing the expression of pro-apoptotic genes, thereby shifting the cellular balance towards survival, antioxidant responses, and anti-apoptotic gene expression.
References
- 1. biospace.com [biospace.com]
- 2. Neuroprotection Biotech Bionure Reports Successful Phase 1 Study for Lead Candidate this compound | Andrew Lloyd & Associates [ala.associates]
- 3. Axonal and Myelin Neuroprotection by the Peptoid this compound in Brain Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Axonal and Myelin Neuroprotection by the Peptoid this compound in Brain Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labiotech.eu [labiotech.eu]
- 6. Alta Life Sciences is leading a 4M € round to finance the clinical development of the Bionures’s neuroprotector this compound – Alta Life Sciences [altals.com]
- 7. researchgate.net [researchgate.net]
- 8. Bionure initiates a Phase 1 clinical trial of its lead compound this compound in the United Kingdom - Parc Científic de Barcelona [pcb.ub.edu]
- 9. CataloniaBio & HealthTech | Bionure initiates a Phase I clinical trial of its lead compound this compound in the UK [catalonia.health]
- 10. This compound | SGK2 activator | Probechem Biochemicals [probechem.com]
BN201 (OCS-05): A Technical Guide to its Chemical Structure, Properties, and Neuroprotective Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
BN201, also known as OCS-05, is a novel, first-in-class peptoid with significant neuroprotective and remyelinating properties. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical and biological properties, and its mechanism of action. Special emphasis is placed on its role in the Insulin-like Growth Factor 1 (IGF-1) signaling pathway. Detailed methodologies for key preclinical experiments are provided, and quantitative data are summarized for ease of reference. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of neuroprotective therapeutics.
Chemical Structure and Properties
This compound is a synthetic, small molecule peptidomimetic. Peptoids are a class of peptide mimics with side chains attached to the backbone nitrogen atoms rather than the alpha-carbons, a structural feature that confers resistance to proteolytic degradation and can improve bioavailability.
Chemical Identity
| Identifier | Value |
| IUPAC Name | N-(2-amino-2-oxoethyl)-2-(2-((4-fluorophenethyl)amino)-N-isobutylacetamido)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide |
| Alternate Name | OCS-05 |
| CAS Number | 1361200-34-1[1] |
| Molecular Formula | C25H38FN5O4[1] |
| Molecular Weight | 491.6 g/mol [1] |
Physicochemical Properties
| Property | Value |
| Physical State | Solid |
| Solubility | Highly soluble |
| Blood-Brain Barrier | Capable of crossing by active transport[1][2] |
Biological Properties
| Property | Value | Citation |
| EC50 (Oligodendrocyte Differentiation) | 6.3 µM | [1] |
| EC50 (Myelination) | 16.6 µM | [1] |
| Elimination Half-Life (Single Ascending Dose) | 3.35 to 8.23 hours | [3] |
| Elimination Half-Life (Multiple Ascending Dose) | 8.63 to 12.2 hours | [3] |
Mechanism of Action: The IGF-1 Signaling Pathway
This compound exerts its neuroprotective effects by modulating the Insulin-like Growth Factor 1 (IGF-1) signaling pathway.[4][5] It has been shown to physically bind to and activate Serum/Glucocorticoid-regulated Kinase 2 (SGK2), a downstream effector in the IGF-1 pathway.[4][6]
Activation of SGK2 by this compound initiates a signaling cascade that leads to the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) and the subsequent translocation of the Forkhead box O3 (FOXO3) transcription factor from the nucleus to the cytoplasm.[4][5] The cytoplasmic sequestration of FOXO3 prevents it from initiating the transcription of pro-apoptotic genes, thereby promoting neuronal survival and resilience to stress.
Preclinical and Clinical Data
In Vitro Efficacy
| Assay | Cell Line | Outcome |
| Neuronal Differentiation | PC12 (rat pheochromocytoma) | Promoted |
| Neuroprotection against Oxidative Stress | SH-SY5Y (human neuroblastoma) | Increased survival |
| Myelination | Co-culture of neurons and oligodendrocyte progenitor cells | Promoted |
In Vivo Efficacy (Animal Models)
| Model | Key Findings |
| Experimental Autoimmune Encephalomyelitis (EAE) - Multiple Sclerosis Model | Reduced axonal and neuronal loss in the spinal cord and optic nerve. |
| Lysolecithin-Induced Demyelination - Optic Neuritis Model | Reduced damage to the optic nerve and retina. |
| Rat Glaucoma Model | Prevented retinal ganglion cell loss. |
Clinical Trial Highlights
A Phase 1 clinical trial in healthy volunteers demonstrated that this compound (OCS-05) was safe and well-tolerated.[6] A subsequent Phase 2 trial (ACUITY) in patients with acute optic neuritis showed promising results.[2]
| Endpoint | Result |
| Ganglion Cell-Inner Plexiform Layer (GCIPL) Thickness | 43% improvement compared to placebo at 3 months. |
| Retinal Nerve Fiber Layer (RNFL) Thickness | 28% improvement by 6 months. |
| Low Contrast Letter Acuity (LCVA) | Statistically significant improvement at 3 and 6 months. |
Experimental Protocols
In Vitro Neuroprotection Assay (SH-SY5Y Cells)
This protocol outlines the general procedure for assessing the neuroprotective effects of this compound against oxidative stress in a human neuroblastoma cell line.
References
- 1. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]
- 2. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [en.bio-protocol.org]
- 3. Video: Visual Evoked Potential Recording in a Rat Model of Experimental Optic Nerve Demyelination [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 6. Inducing Local Demyelination in the Optic Nerve Using Lysolecithin [jove.com]
BN201 (OCS-05): A Technical Guide to a First-in-Class Neuroprotective Agent
Introduction
BN201, also known as OCS-05, is a first-in-class small molecule peptoid that has emerged as a promising neuroprotective and remyelinating therapy.[1] Developed through the screening of combinatorial chemical libraries, this compound was identified for its potent ability to promote the survival of neural cells under conditions of oxidative stress and trophic factor deprivation.[1][2][3] Preclinical research has demonstrated its efficacy in preventing axonal and neuronal loss and promoting remyelination in various models of neuroinflammatory and neurodegenerative diseases, including multiple sclerosis, glaucoma, and acute optic neuritis.[1][3] Its therapeutic potential is attributed to its ability to modulate critical cell survival and differentiation pathways. This compound has successfully completed Phase 1 safety trials in healthy volunteers and has shown significant positive outcomes in a Phase 2 trial for acute optic neuritis, positioning it as a candidate for addressing the high unmet medical need for therapies that can prevent neurodegeneration and repair nerve damage.[4][5]
Core Mechanism of Action
This compound exerts its neuroprotective effects by modulating key components of the insulin growth factor 1 (IGF-1) signaling pathway.[1][3] The compound is a peptidomimetic that activates serum-glucocorticoid kinase (SGK), which in turn triggers a cascade of downstream events crucial for neuronal survival and repair.[3]
A primary consequence of SGK activation by this compound is the modulation of the transcription factor Foxo3. This compound induces the translocation of Foxo3 from the nucleus to the cytoplasm.[1][3] This cytoplasmic sequestration of Foxo3 is a critical pro-survival signal, as it suppresses the expression of apoptotic genes while inducing anti-apoptotic, antioxidant, and other cell survival genes.[3] Concurrently, this pathway leads to the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1), another key event in promoting cell survival.[1][3]
Preclinical Research
This compound has undergone extensive preclinical evaluation to characterize its neuroprotective and remyelinating capabilities.
In Vitro Studies
1. Neuroprotection Against Oxidative Stress
-
Objective: To determine the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
-
Methodology:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells were differentiated into a neuronal phenotype using retinoic acid (10 μM) for 6 days.[3]
-
Treatment: Differentiated cells were pre-treated with various concentrations of this compound (ranging from 0.03 to 100 μM) for 3 days.[3]
-
Induction of Oxidative Stress: After pre-treatment, oxidative stress was induced by adding either MPP+ (100 μM) or hydrogen peroxide (H₂O₂) (100 μM) to the cell culture medium.[3]
-
Viability Assessment: Cell survival was quantified 48 hours after stress induction using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.[3]
-
-
Results: this compound demonstrated a dose-dependent protective effect, promoting the survival of cultured neural cells subjected to oxidative stress.[1][3]
2. Oligodendrocyte Differentiation and Myelination
-
Objective: To assess the capacity of this compound to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.
-
Methodology:
-
Cell Culture: OPCs were cultured in the presence of increasing concentrations of this compound (from 50 nM to 100 μM).[3]
-
Assessment of Differentiation: Differentiation into mature oligodendrocytes was determined by quantifying the number of cells expressing myelin basic protein (MBP+), a key marker of mature oligodendrocytes.[3]
-
Assessment of Myelination: The formation of myelin sheaths around axons was evaluated by quantifying linear MBP+ structures in the culture.[3]
-
-
Results: this compound was found to promote both the differentiation of OPCs into mature oligodendrocytes and the myelination of axons in a dose-dependent manner.[3]
| In Vitro Activity | Effective Concentration (EC₅₀) |
| OPC Differentiation to Mature Oligodendrocytes (MBP+) | 6.3 μM[3] |
| Axon Myelination (Linear MBP+ Structures) | 16.6 μM[3] |
In Vivo Studies
This compound has been evaluated in several animal models of neurological disease, where it has demonstrated significant neuroprotective effects.
-
Multiple Sclerosis (MS) Model: In the Experimental Autoimmune Encephalomyelitis (EAE) model, a standard for MS research, this compound treatment prevented axonal and neuronal loss and promoted remyelination.[1][3]
-
Demyelination Model: In a model of chemically induced demyelination, this compound also showed robust remyelination effects.[3]
-
Glaucoma Model: In an animal model of glaucoma, this compound was effective in preventing neuronal loss.[3]
Clinical Development
The clinical development of this compound (OCS-05) has progressed through Phase 1 and Phase 2 trials, confirming its safety and demonstrating clinical efficacy.
Phase 1 Clinical Trial (NCT03630497)
-
Objective: To investigate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy volunteers.
-
Study Design: A randomized, double-blind, placebo-controlled study involving 48 healthy volunteers. The trial consisted of two parts:
-
Single Ascending Dose (SAD): Subjects received a single 2-hour intravenous infusion of this compound or placebo.
-
Multiple Ascending Dose (MAD): Subjects received a 2-hour intravenous infusion of this compound or placebo daily for 5 consecutive days.
-
-
Methodology: Safety assessments included adverse event monitoring, blood tests, electrocardiograms (ECG), Holter monitoring, brain MRI, and EEG. Pharmacokinetic parameters (Cmax, AUC, T₁/₂) were determined from plasma concentrations.
-
Results: this compound was found to be safe and well-tolerated across all tested doses. No drug-related serious adverse events were reported. The pharmacokinetic profile showed that drug exposure increased in a dose-proportional manner, and no drug accumulation was observed after multiple doses.
Table 1: Summary of Phase 1 Pharmacokinetic Parameters
| Cohort | Dose (mg/kg) | Cmax (ng/mL) | AUC₀-∞ (ng·h/mL) | T₁/₂ (hours) |
| SAD | 0.05 | 26.6 | 102 | 3.35 |
| 0.2 | 103 | 425 | 4.80 | |
| 0.4 | 196 | 823 | 4.90 | |
| 0.8 | 417 | 1850 | 5.37 | |
| 1.6 | 830 | 4410 | 6.57 | |
| 2.4 | 1340 | 6940 | 7.37 | |
| 3.2 | 1790 | 9930 | 8.23 | |
| MAD | 2.4 | 1480 (Day 5) | 7720 (Day 5 AUC₀-₂₄) | 8.63 (Day 5) |
| 3.0 | 1890 (Day 5) | 10400 (Day 5 AUC₀-₂₄) | 12.2 (Day 5) | |
| Data sourced from the Phase 1 study publication. |
Phase 2 Clinical Trial (ACUITY, NCT04762017)
-
Objective: To evaluate the safety and efficacy of OCS-05 in patients with acute optic neuritis (AON).
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center study. 33 patients with recent onset unilateral AON of demyelinating origin were randomized to receive either OCS-05 (2 mg/kg/day or 3 mg/kg/day) or placebo.[4][5]
-
Methodology: The drug was administered as a once-daily intravenous infusion for 5 consecutive days, in addition to the standard of care (corticosteroids).[2][5] The primary endpoint was safety, focusing on cardiac parameters (ECG).[5][6] Secondary efficacy endpoints included structural changes in the retina measured by Optical Coherence Tomography (OCT) and changes in visual function.[2][5]
-
Results: The trial successfully met its primary safety endpoint, showing no significant difference in ECG abnormalities between the OCS-05 and placebo groups.[5][6] Furthermore, OCS-05 demonstrated statistically significant and clinically meaningful improvements in key secondary efficacy endpoints, indicating both structural neuroprotection and functional vision improvement.[4][5]
Table 2: Summary of Key Phase 2 Efficacy Outcomes (3 mg/kg/day vs. Placebo)
| Efficacy Endpoint | Timepoint | Improvement with OCS-05 vs. Placebo | p-value |
| Structural Outcomes (OCT) | |||
| GCIPL¹ Thickness | Month 3 | 43%[5] | 0.049[5] |
| Month 6 | Maintained Improvement[7] | 0.052[5] | |
| RNFL² Thickness | Month 3 | 28%[5] | 0.045[5] |
| Month 6 | 30%[5] | 0.033 | |
| Functional Outcome | |||
| Low Contrast Visual Acuity | Month 3 | ~18 Letter Gain[4] | - |
| Month 6 | ~15 Letter Gain[4][7] | - | |
| ¹Ganglion Cell-Inner Plexiform Layer; ²Retinal Nerve Fiber Layer. Data based on publicly announced topline results.[2][4][5][6][7] |
Conclusion
The comprehensive research and development program for this compound (OCS-05) provides a strong foundation for its potential as a first-in-class neuroprotective and restorative therapy. Its well-defined mechanism of action, centered on the activation of the pro-survival SGK/Foxo3 pathway, is supported by robust preclinical data in both cellular and animal models of neurological damage. The favorable safety and pharmacokinetic profile established in the Phase 1 trial, coupled with the significant structural and functional benefits observed in the Phase 2 ACUITY trial for acute optic neuritis, underscore its therapeutic promise. This compound represents a significant advancement in the effort to move beyond symptomatic treatment towards therapies that directly protect and repair the nervous system.
References
- 1. Axonal and Myelin Neuroprotection by the Peptoid this compound in Brain Inflammation [pubmed.ncbi.nlm.nih.gov]
- 2. ophthalmologytimes.com [ophthalmologytimes.com]
- 3. Axonal and Myelin Neuroprotection by the Peptoid this compound in Brain Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 5. hcplive.com [hcplive.com]
- 6. modernretina.com [modernretina.com]
- 7. OCS-05 Shows Efficacy | Retinal Physician [retinalphysician.com]
Preclinical Profile of BN201: A Neuroprotective Peptoid for Neurodegenerative Conditions
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
BN201 is a novel, small molecule peptoid that has demonstrated significant neuroprotective effects in a range of preclinical models of neurodegeneration. Identified through the screening of combinatorial chemical libraries, this compound has shown the ability to promote the survival of neural cells under stressors such as oxidative stress and trophic factor deprivation.[1][2] In vivo studies have further established its efficacy in preventing axonal and neuronal loss and promoting remyelination in animal models of multiple sclerosis, glaucoma, and chemically induced demyelination.[1][2] The mechanism of action of this compound is linked to the modulation of the Insulin-like Growth Factor 1 (IGF-1) signaling pathway, specifically through its interaction with serum-glucocorticoid kinase (SGK).[1][2] This technical document provides a comprehensive overview of the preclinical data for this compound, including detailed experimental protocols, quantitative results, and a visualization of its proposed signaling pathway.
In Vitro Neuroprotective Effects of this compound
This compound has been evaluated in a variety of in vitro assays to characterize its neuroprotective and pro-myelination properties.
Protection Against Neuronal Cell Death
This compound has demonstrated the ability to protect human and mouse neuronal cell lines from various insults.
Table 1: Summary of In Vitro Neuroprotection Data for this compound
| Cell Line | Insult | This compound Concentration | Outcome | Quantitative Result |
| SH-SY5Y (human neuroblastoma) | MPP+ (100 µM) | 20 ng/mL | Increased cell viability | This compound treated: 96.6 ± 3.3% vs. MPP+ control: 90.5 ± 1.5%[2] |
| SH-SY5Y (human neuroblastoma) | Hydrogen Peroxide (100 µM) | 20 ng/mL | Increased cell viability | Data not provided in abstract |
| NSC34 (mouse motor neuron) | Trophic factor deprivation | 2 and 20 µg/mL | Enhanced cell viability | This compound treated: 98.11 ± 6.14% vs. untreated control: 69.64 ± 10.12% (p=0.02)[2] |
| RN22 (Schwann cells) | Oxidative Stress | Not specified | Protection from oxidative stress | Data not provided in abstract |
Promotion of Oligodendrocyte Differentiation and Myelination
This compound has been shown to promote the maturation of oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes.
Table 2: In Vitro Myelination Data for this compound
| Assay | This compound Concentration | Outcome |
| OPC to mature oligodendrocyte differentiation | 100 µM | Promotes differentiation[2] |
| Myelination of retinal ganglion cell axons | Increasing concentrations | Promotes myelination of new axons[2] |
In Vivo Efficacy of this compound in Neurodegenerative Models
The neuroprotective effects of this compound have been confirmed in rodent models of neuroinflammation and demyelination.
Experimental Autoimmune Encephalomyelitis (EAE) Model of Multiple Sclerosis
In a mouse model of EAE, this compound treatment after disease onset ameliorated the clinical course of the disease.[2]
Table 3: In Vivo Efficacy of this compound in the EAE Mouse Model
| Animal Model | Treatment Protocol | Outcome |
| C57BL/6 mice with MOG35-55 induced EAE | Treatment after disease onset (dose not specified in abstract) | Ameliorated clinical course of the disease[2] |
Chemically-Induced Demyelination and Glaucoma Models
This compound has demonstrated protective effects in rat models of optic nerve demyelination and glaucoma.[1][2]
Table 4: In Vivo Efficacy of this compound in Rat Models of Demyelination and Glaucoma
| Animal Model | Treatment Protocol | Outcome |
| Lysolecithin-induced demyelination of the optic nerve (rat) | 35 or 70 mg/kg intraperitoneally, daily for 6 days starting 1 hour after injury | Prevents axonal and neuronal loss, promotes remyelination[2] |
| Glaucoma model (rat) | Not specified | Prevents axonal and neuronal loss[1][2] |
Mechanism of Action: The IGF-1 Signaling Pathway
This compound exerts its neuroprotective effects by modulating key kinases within the IGF-1 signaling pathway.[1][2]
Interaction with Serum-Glucocorticoid Kinase (SGK)
Binding studies have shown that this compound physically interacts with a specific set of kinases, with a preference for serum-glucocorticoid kinases (SGK1, SGK2, and SGK3).[2]
Table 5: Competitive Binding of this compound to Serum-Glucocorticoid Kinases
| Kinase | Percentage of Competitive Binding (vs. Control) |
| SGK2 | 6.8%[2] |
| SGK1 | 25%[2] |
| SGK3 | 33%[2] |
Downstream Signaling Events
Activation of the IGF-1 pathway by this compound leads to downstream signaling events that promote cell survival and inhibit apoptosis. This includes the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) and the translocation of the transcription factor Forkhead box protein O3 (Foxo3) from the nucleus to the cytoplasm.[1][2] The cytoplasmic localization of Foxo3 suppresses the expression of pro-apoptotic genes and induces the expression of anti-apoptotic, antioxidant, and pro-survival genes.[2]
Caption: Proposed signaling pathway of this compound-mediated neuroprotection.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound, as described in the primary literature.
In Vitro Assays
-
Cell Viability Assays (MTT):
-
SH-SY5Y Cells: Human neuroblastoma cells were exposed to the mitochondrial toxin 1-methyl-4-phenylpyridinium (MPP+, 100 µM) or hydrogen peroxide (H2O2, 100 µM) to induce cell death. This compound (20 ng/mL) was co-incubated, and cell viability was assessed using the MTT assay. Brain-derived neurotrophic factor (BDNF) was used as a positive control.[2]
-
NSC34 Cells: Mouse motor-neuron cells were subjected to trophic factor deprivation. This compound (2 and 20 µg/mL) was added to the culture medium, and cell viability was measured by MTT assay. Glial cell line-derived neurotrophic factor (G-CSF) and BDNF were used as positive controls.[2]
-
-
Oligodendrocyte Differentiation and Myelination Assays:
-
OPC Differentiation: Mouse oligodendrocyte precursor cells (OPCs) were treated with this compound (100 µM), and differentiation into mature oligodendrocytes was assessed by immunocytochemistry for myelin basic protein (MBP).[2]
-
Myelination Co-culture: Differentiated retinal ganglion cells (RGCs) were co-cultured with OPCs in the presence of increasing concentrations of this compound. Myelination of axons was quantified by immunostaining for MBP and neurofilaments.[2]
-
-
Kinase Binding Assay:
-
The physical binding of this compound to a panel of tyrosine kinases, GPCRs, and CNS receptors was evaluated using a competitive binding assay (Kinome assay, DiscoverX). The percentage of competitive binding with respect to control was determined for SGK1, SGK2, and SGK3.[2]
-
-
Foxo3 Translocation Assay:
-
SH-SY5Y cells were treated with this compound, and the subcellular localization of Foxo3 was determined at different time points by immunofluorescence microscopy. The translocation of Foxo3 from the nucleus to the cytoplasm was quantified.[2]
-
In Vivo Models
-
Experimental Autoimmune Encephalomyelitis (EAE):
-
EAE was induced in C57BL/6 mice by immunization with myelin oligodendrocyte glycoprotein peptide 35-55 (MOG35-55).
-
Animals were treated with this compound or placebo (5% DMSO in saline) after the onset of clinical signs.
-
Clinical scores were recorded daily in a blinded manner.[2]
-
-
Lysolecithin-Induced Demyelination:
-
Demyelination of the optic nerve was induced in Sprague-Dawley rats by a single intravitreal injection of lysolecithin.
-
This compound (35 or 70 mg/kg) or placebo was administered intraperitoneally daily for 6 days, starting 1 hour after the lysolecithin injection.
-
On day 6, optic nerves were collected for histological analysis of demyelination and axonal loss.[2]
-
-
Glaucoma Model:
Caption: Overview of the preclinical experimental workflow for this compound.
Discussion and Future Directions
The preclinical data for this compound strongly support its potential as a neuroprotective agent for diseases with an inflammatory and demyelinating component, such as multiple sclerosis and optic neuritis. The compound's ability to promote neuronal survival, oligodendrocyte differentiation, and remyelination, coupled with a defined mechanism of action involving the IGF-1/SGK pathway, makes it a promising candidate for further clinical development.
It is important to note that the currently available preclinical data for this compound are focused on models of neuroinflammation and glaucoma. Further studies are warranted to explore the efficacy of this compound in other neurodegenerative conditions, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, which are characterized by different primary pathologies. Investigating the therapeutic potential of this compound in these models would significantly broaden its clinical applicability.
Conclusion
This compound is a first-in-class neuroprotective peptoid with a compelling preclinical data package. Its demonstrated efficacy in promoting neuronal and axonal survival and enhancing remyelination in relevant disease models, along with a well-characterized mechanism of action, positions this compound as a promising therapeutic candidate for neurodegenerative diseases. Continued research and clinical evaluation will be crucial to fully elucidate its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for BN201 in Multiple Sclerosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BN201 (also known as OCS-05) is a first-in-class neuroprotective and remyelinating agent that holds significant promise for the treatment of multiple sclerosis (MS) and other neurodegenerative diseases.[1][2] As a small peptidomimetic molecule, this compound has demonstrated the ability to promote neuronal survival, stimulate the differentiation of oligodendrocyte precursor cells (OPCs) into mature myelinating oligodendrocytes, and enhance the formation of myelin sheaths around axons.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical MS models, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: this compound's primary mechanism of action involves the activation of serum and glucocorticoid-regulated kinase 2 (SGK2), a key component of the insulin growth factor 1 (IGF-1) signaling pathway.[3][4] This activation leads to the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) and the cytoplasmic translocation of the transcription factor Forkhead box protein O3 (Foxo3).[3][4] The modulation of this pathway is critical for promoting cell survival and differentiation, offering a distinct therapeutic approach compared to conventional immunomodulatory treatments for MS.[1]
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in models relevant to multiple sclerosis.
Table 1: In Vitro Efficacy of this compound in Neuronal and Myelination Assays
| Assay Type | Cell Line/Primary Cells | Challenge/Stimulus | This compound Concentration | Outcome Measure | Result | Reference |
| Neuroprotection | Human SH-SY5Y Neuroblastoma Cells | 100 µM H₂O₂ (Oxidative Stress) | 0.03 - 5 nM | Cell Viability (% of control) | Increased survival from 40% to 47-60% | [3] |
| Neuroprotection | Human SH-SY5Y Neuroblastoma Cells | 100 µM MPP⁺ (Mitochondrial Toxin) | 20 ng/mL | Cell Viability (% of control) | Almost complete prevention of neuronal loss (96.6% viability) | [3] |
| OPC Differentiation | Primary Mouse OPCs and Retinal Ganglion Cells (RGCs) Co-culture | --- | 50 nM - 100 µM | Number of Mature Oligodendrocytes (MBP⁺ cells) | Dose-dependent increase in OPC differentiation (EC₅₀ = 6.3 µM) | [3] |
| Myelination | Primary Mouse OPCs and RGCs Co-culture | --- | 50 nM - 100 µM | Myelin Sheath Formation (linear MBP⁺ structures) | Enhanced axon myelination (EC₅₀ = 16.6 µM) | [3] |
Table 2: In Vivo Efficacy of this compound in the Experimental Autoimmune Encephalomyelitis (EAE) Model
| Animal Model | EAE Induction | Treatment Regimen | This compound Dosage | Outcome Measure | Result | Reference |
| C57BL/6 Mice | MOG₃₅₋₅₅ peptide | Prophylactic or Therapeutic | Not specified | Clinical Score | Amelioration of the clinical course of the disease | [2][4] |
| C57BL/6 Mice | MOG₃₅₋₅₅ peptide | Not specified | Not specified | Axonal and Neuronal Loss | Prevention of axonal and neuronal loss in the spinal cord | [3][4] |
| C57BL/6 Mice | MOG₃₅₋₅₅ peptide | Not specified | Not specified | Remyelination | Promotion of remyelination | [3][4] |
Note: Specific dosage and administration details for the in vivo EAE model have not been publicly disclosed in the reviewed literature. The protocol provided below is a representative method based on standard EAE models.
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol assesses the neuroprotective effects of this compound against oxidative stress-induced cell death in a human neuroblastoma cell line.
Materials:
-
Human SH-SY5Y neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Retinoic Acid
-
This compound
-
Hydrogen Peroxide (H₂O₂) or MPP⁺
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
To induce a neuronal phenotype, seed cells in 96-well plates and treat with 10 µM retinoic acid for 6 days.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and dilute to final concentrations (e.g., 0.03, 0.1, 0.5, 1, 3, 5 nM for H₂O₂ challenge; 20 ng/mL for MPP⁺ challenge) in fresh culture medium.
-
Pre-treat the differentiated SH-SY5Y cells with the this compound solutions for 3 days. Include a vehicle-only control.
-
-
Induction of Oxidative Stress:
-
After 30 minutes of the final this compound treatment, add H₂O₂ to a final concentration of 100 µM or MPP⁺ to a final concentration of 100 µM to the respective wells.
-
-
Assessment of Cell Viability (MTT Assay):
-
After 48 hours of incubation with the oxidative stress agent, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control group.
-
Protocol 2: In Vitro OPC Differentiation and Myelination Assay
This protocol evaluates the potential of this compound to promote the differentiation of OPCs and subsequent myelination of axons in a co-culture system.
Materials:
-
Primary Retinal Ganglion Cells (RGCs) from P8 mice
-
Primary Oligodendrocyte Precursor Cells (OPCs)
-
Neurobasal medium
-
B27 supplement
-
Glutamine
-
Penicillin-Streptomycin
-
This compound
-
DAPT (γ-secretase inhibitor, positive control)
-
Anti-MBP (Myelin Basic Protein) antibody
-
Anti-Olig2 antibody
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
Procedure:
-
RGC Culture and Axon Growth:
-
Isolate and culture primary RGCs from P8 mice in a suitable culture vessel.
-
Allow the RGCs to differentiate and extend axons for a sufficient period.
-
-
OPC Co-culture and Treatment:
-
Isolate OPCs from neonatal mouse brains.
-
Add the OPCs to the RGC culture.
-
Treat the co-cultures with increasing concentrations of this compound (e.g., 50 nM to 100 µM).
-
Include a vehicle control and a positive control (1 µM DAPT).
-
-
Immunofluorescence Staining and Analysis:
-
After an appropriate incubation period (e.g., 7-10 days), fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific binding sites.
-
Incubate with primary antibodies against MBP (marker for mature oligodendrocytes and myelin) and Olig2 (marker for oligodendrocyte lineage cells).
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies and DAPI for nuclear staining.
-
-
Quantification:
-
Capture images using a fluorescence microscope.
-
Quantify the number of MBP⁺ cells to assess OPC differentiation.
-
Quantify the length and number of linear MBP⁺ structures co-localized with axons to assess myelination.
-
Protocol 3: Representative In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol describes a standard method for inducing EAE in C57BL/6 mice to evaluate the therapeutic potential of this compound.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
This compound
-
Sterile PBS
-
Syringes and needles
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion of MOG₃₅₋₅₅ (e.g., 100-200 µg) in CFA.
-
On day 0 and day 2, administer Pertussis Toxin (e.g., 100-200 ng) intraperitoneally.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the clinical severity on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
-
This compound Treatment Regimens:
-
Prophylactic Treatment: Begin administration of this compound one day before or on the day of EAE induction and continue daily throughout the experiment.
-
Therapeutic Treatment: Begin administration of this compound upon the onset of clinical signs (e.g., clinical score of 1 or 2) and continue daily.
-
Administration: The route of administration (e.g., intraperitoneal, subcutaneous, or oral) and the optimal dosage of this compound need to be determined based on pharmacokinetic and tolerability studies. A vehicle control group should be included.
-
-
Outcome Measures:
-
Primary: Daily clinical score, incidence of disease, and mean peak score.
-
Secondary (at study termination):
-
Histopathology: Analyze spinal cord sections for inflammation (e.g., H&E staining) and demyelination (e.g., Luxol Fast Blue staining).
-
Immunohistochemistry: Stain for immune cell infiltration (e.g., CD4⁺, CD8⁺ T cells, macrophages) and axonal integrity (e.g., neurofilament staining).
-
Flow Cytometry: Analyze immune cell populations in the spleen and central nervous system.
-
Biomarker Analysis: Measure levels of relevant cytokines and chemokines in serum or CNS tissue.
-
-
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway promoting neuroprotection and myelination.
Experimental Workflow for EAE Model
Caption: Experimental workflow for evaluating this compound in the EAE mouse model.
Logical Relationship of this compound's Dual Action
Caption: Dual neuroprotective and remyelinating actions of this compound in MS models.
References
- 1. Axonal and Myelin Neuroprotection by the Peptoid this compound in Brain Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Axonal and Myelin Neuroprotection by the Peptoid this compound in Brain Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for BN201 in In Vivo Glaucoma Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, experimental protocols, and potential mechanisms of action for a hypothetical neuroprotective agent, BN201, in pre-clinical in vivo glaucoma research. The data and protocols presented are synthesized from established methodologies and findings in the field of glaucoma neuroprotection.
Data Presentation: Dosage of Neuroprotective Agents in In Vivo Glaucoma Models
The following table summarizes dosages of various neuroprotective agents used in rodent models of glaucoma. This information can serve as a guide for determining appropriate dosage ranges for novel compounds like this compound.
| Compound | Animal Model | Administration Route | Dosage | Outcome |
| Brimonidine | Mouse (Optic Nerve Crush) | Topical (eye drops) & Intraperitoneal (IP) | Eye drops: 2 mg/5 mL, twice daily; IP: 2 mg/kg/day | Increased Retinal Ganglion Cell (RGC) survival[1] |
| Non-Human Primate (Experimental Glaucoma) | Intravitreal DDS | 67 µg and 200 µg | Reduced RNFL thinning and RGC loss | |
| Memantine | Rat (Sodium Hyaluronate-induced Glaucoma) | Intraperitoneal | 10 mg/kg, daily | Preserved retinal ultrastructure[2] |
| Rat (Pressure-induced Ischemia) | Intraperitoneal | 5, 10, 20 mg/kg (single dose) | Dose-dependent preservation of retinal function[3] | |
| Rat (Optic Nerve Injury & Ocular Hypertension) | Intraperitoneal & Osmotic Pump | 5 mg/kg (IP); 10 mg/kg/day (pump) | Increased RGC survival[4] | |
| Resveratrol | Mouse (Microbead-induced Ocular Hypertension) | Intravitreal | 1 µL of 3 µM or 30 µM solution | Rescued RGCs from cell death[5][6][7] |
| Rat & Mouse (Various models) | Intraperitoneal, Intragastric, Intravitreal | 10-300 mg/kg (IP), 20 mg/kg/day (IG), 0.5-100 µM (IVT) | Neuroprotective effects on RGCs[8] | |
| Citicoline | Rat (Simulated Glaucoma) | Oral | Not specified, but effective in restoring neural signals | Protected nerve tissues and reduced vision loss[9] |
| Human (Glaucoma) | Oral | 500-1000 mg/day | Potential to slow disease progression[10] | |
| Coenzyme Q10 | Rat (Ocular Hypertension) | Topical (eye drops) | 0.1% CoQ10, twice daily | Inhibited RGC apoptosis[11] |
| Mouse (Genetic Glaucoma - DBA/2J) | Oral (in diet) | 1.6 - 2.0 g/kg body weight | Prevented glaucomatous damage[12] | |
| Ginkgo Biloba Extract | Rat (Laser-induced Ocular Hypertension) | Oral | 1.2, 12, 120, 200 mg/mL, daily | Provided neuroprotection against retinal damage[13] |
| Rat (Chronic Glaucoma) | Oral | 100 mg/kg | Reduced apoptosis of retinal photoreceptor cells[14] |
Experimental Protocols
Induction of Ocular Hypertension (OHT) in Mice using Microbeads
This protocol describes a common method for inducing elevated intraocular pressure (IOP) in mice to model glaucoma.[15][16][17][18]
Materials:
-
Polystyrene microbeads (15 µm diameter)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anesthetic (e.g., Ketamine/Xylazine mixture)
-
Topical anesthetic (e.g., proparacaine 0.5%)
-
Surgical microscope
-
33-gauge needle and Hamilton syringe
-
Tonometer for measuring IOP
Procedure:
-
Animal Preparation: Anesthetize the mouse via intraperitoneal injection of a Ketamine/Xylazine mixture. Apply a drop of topical anesthetic to the eye.
-
Microbead Preparation: Resuspend polystyrene microbeads in sterile PBS to a concentration of 5.0 × 10^6 beads/mL.
-
Anterior Chamber Injection: Under a surgical microscope, carefully puncture the cornea near the limbus with a 33-gauge needle.
-
Slowly inject 2 µL of the microbead suspension into the anterior chamber.
-
Withdraw the needle carefully to prevent reflux.
-
Post-operative Care: Apply a topical antibiotic to the eye to prevent infection. Monitor the animal until it has fully recovered from anesthesia.
-
IOP Measurement: Measure IOP at baseline and at regular intervals post-injection (e.g., daily for the first week, then weekly) using a tonometer. A significant and sustained elevation in IOP indicates successful induction of the model.
Drug Administration Protocols
a) Topical Administration (Eye Drops)
This method is suitable for delivering drugs to the anterior segment of the eye.[19][20]
Procedure:
-
Gently restrain the animal.
-
Position the micropipette with the drug solution (typically 5-10 µL) just above the cornea, avoiding contact.
-
Instill a single drop onto the center of the cornea. The animal's blink reflex will help distribute the drop across the ocular surface.
-
If multiple topical drugs are being administered, wait at least 5 minutes between each to prevent washout.[19]
b) Intravitreal Injection
This method delivers the drug directly into the vitreous cavity, bypassing the blood-retinal barrier to target the retina and optic nerve.[3][21][22][23][24][25]
Procedure:
-
Anesthetize the animal as described above.
-
Under a surgical microscope, use a 33-gauge or smaller needle attached to a Hamilton syringe.
-
Puncture the sclera approximately 1-1.5 mm posterior to the limbus, avoiding the lens and major blood vessels.
-
Slowly inject a small volume (typically 1-2 µL) of the drug solution into the vitreous cavity.
-
Hold the needle in place for a few seconds before slowly withdrawing it to minimize reflux.
-
Apply topical antibiotic ointment.
Quantification of Retinal Ganglion Cell (RGC) Survival
This protocol outlines the process of quantifying RGCs in retinal flatmounts, a key endpoint for assessing neuroprotection.[26][27][28][29]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody against an RGC marker (e.g., Brn3a or RBPMS)
-
Fluorescently-labeled secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope and imaging software
Procedure:
-
Tissue Harvest and Fixation: Euthanize the animal and enucleate the eyes. Fix the eyes in 4% PFA for 1-2 hours.
-
Retinal Dissection: Dissect the retina from the eyecup in PBS.
-
Immunostaining:
-
Permeabilize and block the retinas in blocking solution for 1-2 hours at room temperature.
-
Incubate the retinas in the primary antibody solution overnight at 4°C.
-
Wash the retinas several times in PBS.
-
Incubate in the secondary antibody solution for 2 hours at room temperature in the dark.
-
Wash the retinas again in PBS.
-
-
Mounting: Make four radial cuts in the retina to allow it to be flattened. Mount the retina on a microscope slide with the ganglion cell layer facing up, using a mounting medium containing DAPI.
-
Imaging and Quantification:
Signaling Pathways and Experimental Workflows
Signaling Pathways in Glaucoma Neuroprotection
Several signaling pathways are implicated in the survival and death of retinal ganglion cells in glaucoma. Neuroprotective agents like this compound may target one or more of these pathways to promote RGC survival.
References
- 1. A combination of topical and systemic administration of brimonidine is neuroprotective in the murine optic nerve crush model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Memantine in the Retina of Glaucomatous Rats: An Electron Microscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Neuroprotective Effect of Memantine in Different Retinal Injury Models in Rats | Semantic Scholar [semanticscholar.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Protection of the Retinal Ganglion Cells: Intravitreal Injection of Resveratrol in Mouse Model of Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Protective effect of resveratrol on retinal damage in glaucoma: a systematic review and meta-analysis of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Citicoline Protects Against Glaucoma Without Reducing Fluid Pressure in Eye | NYU Langone News [nyulangone.org]
- 10. researchgate.net [researchgate.net]
- 11. Topical Coenzyme Q10 demonstrates mitochondrial-mediated neuroprotection in a rodent model of ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benthamdirect.com [benthamdirect.com]
- 17. A Comprehensive Protocol for Microbead-Induced Ocular Hypertension in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Scholars@Duke publication: A Comprehensive Protocol for Microbead-Induced Ocular Hypertension in Mice. [scholars.duke.edu]
- 19. Routes of Administration for Ocular Medications in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 20. Therapeutic Effects of Topical Application of Lycium barbarum Polysaccharide in a Murine Model of Dry Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Intraocular Injections in mice [bio-protocol.org]
- 22. A protocol to inject ocular drug implants into mouse eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Intravitreal Injection and Quantitation of Infection Parameters in a Mouse Model of Bacterial Endophthalmitis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Video: Intravitreal Injection and Quantitation of Infection Parameters in a Mouse Model of Bacterial Endophthalmitis [jove.com]
- 25. A Novel and Low-cost Approach for Intravitreal Injection in an Experimental Model of Endophthalmitis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Efficient Estimation of Retinal Ganglion Cell Number: a Stereological Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A freely available semi-automated method for quantifying retinal ganglion cells in entire retinal flatmounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Methods to Identify Rat and Mouse Retinal Ganglion Cells in Retinal Flat-Mounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Optimizing Retinal Ganglion Cell Nuclear Staining for Automated Cell Counting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BN201 Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BN201 is a small molecule peptoid that has demonstrated significant neuroprotective effects in various preclinical rodent models of neurological diseases. It has been shown to promote neuronal survival, axonal protection, and remyelination, making it a promising candidate for the treatment of neurodegenerative and neuroinflammatory conditions.[1][2] This document provides detailed application notes and protocols for the administration of this compound in rodent models of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis), Glaucoma, and chemically induced demyelination.
Mechanism of Action
This compound modulates several kinases involved in the Insulin Growth Factor 1 (IGF-1) signaling pathway.[1][2] It is known to interact with serum-glucocorticoid kinase (SGK) and midkine, leading to the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) and the translocation of the transcription factor Foxo3 from the nucleus to the cytoplasm.[1][2] This cascade of events is associated with enhanced neuronal and axonal survival.[1]
Caption: Proposed signaling pathway of this compound, highlighting its role in activating the IGF-1 receptor pathway to promote neuronal survival.
Data Presentation
While the available literature qualitatively describes the efficacy of this compound in the rodent models discussed below, specific quantitative data from these studies are not consistently reported in a format that allows for direct tabular comparison. The following tables summarize the key qualitative findings.
Table 1: Summary of this compound Efficacy in Rodent Models of Neurological Disease
| Rodent Model | Key Qualitative Outcomes | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | Ameliorates the clinical course of the disease. | [1] |
| Glaucoma | Prevents axonal and neuronal loss. | [1][2] |
| Chemically Induced Demyelination (Lysolecithin) | Promotes remyelination. | [1][2] |
Note on Cancer Models: Extensive searches of the available scientific literature did not yield any studies or data regarding the administration of this compound in rodent cancer models. Therefore, no application notes, protocols, or data tables for oncology-related studies can be provided at this time.
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Model in Mice
This protocol describes the administration of this compound in a mouse model of Multiple Sclerosis.
Materials:
-
This compound
-
Vehicle: 5% DMSO in physiological saline
-
C57BL/6 mice
-
MOG₃₅₋₅₅ peptide
-
Complete Freund's Adjuvant (CFA)
-
Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Standard animal housing and handling equipment
-
Syringes and needles for immunization and administration
Experimental Workflow:
References
Application Notes and Protocols for Assessing BN201 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for evaluating the efficacy of BN201, a promising neuroprotective and remyelinating agent. The information is compiled from preclinical studies to guide the design and execution of experiments aimed at characterizing the therapeutic potential of this compound.
Introduction to this compound
This compound is a small molecule peptoid that has demonstrated significant neuroprotective and pro-remyelinating effects in various preclinical models of neurological diseases.[1][2] Its mechanism of action involves the modulation of the Insulin-like Growth Factor 1 (IGF-1) signaling pathway, primarily through the activation of serum-glucocorticoid kinase (SGK), leading to the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) and the cytoplasmic translocation of the transcription factor Foxo3.[1][2] This cascade of events promotes neuronal survival, enhances oligodendrocyte differentiation, and facilitates the myelination of axons.[1][2]
Mechanism of Action Signaling Pathway
The proposed signaling pathway for this compound's neuroprotective and remyelinating effects is illustrated below.
In Vitro Efficacy Assessment
A series of in vitro assays are crucial for determining the direct cellular effects of this compound. These assays provide quantitative data on its neuroprotective and pro-myelinating properties.
Data Presentation: In Vitro Efficacy of this compound
| Assay Type | Cell Line/Primary Cells | Endpoint Measured | This compound Concentration | Result |
| Neuronal Survival Under Oxidative Stress | SH-SY5Y neuroblastoma cells | Cell Viability | 0.03 - 5 nM | Increased survival of neurons subjected to oxidative stress.[2] |
| Oligodendrocyte Precursor Cell (OPC) Differentiation | Primary Rat OPCs | MBP+ cell count | Not Specified | Dose-dependent increase in mature oligodendrocytes. |
| In Vitro Myelination | Co-culture of OPCs and neurons | Myelin sheath formation | Not Specified | Enhanced axon myelination. |
| EC50 for OPC Differentiation | Primary Rat OPCs | Differentiation into mature oligodendrocytes | 6.3 µM | Effective concentration for 50% of maximal response in OPC differentiation.[2] |
| EC50 for Myelination | Co-culture of OPCs and neurons | Formation of myelin sheaths | 16.6 µM | Effective concentration for 50% of maximal response in myelination.[2] |
Experimental Protocols: In Vitro Assays
This protocol is designed to assess the neuroprotective effects of this compound against oxidative stress-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12) with supplements
-
Retinoic acid
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT reagent
-
96-well plates
Procedure:
-
Seed SH-SY5Y cells in 96-well plates at an appropriate density.
-
Differentiate the cells into a neuronal phenotype by treating with retinoic acid for 6 days.[2]
-
Pre-treat the differentiated cells with varying concentrations of this compound for 24 hours.
-
Induce oxidative stress by adding a final concentration of 100 µM H₂O₂ to the wells.[2]
-
Incubate the plates for 48 hours at 37°C.[2]
-
Assess cell viability using the MTT assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength and calculate the percentage of cell survival relative to untreated controls.
This protocol evaluates the potential of this compound to promote the differentiation of OPCs into mature, myelinating oligodendrocytes.
Materials:
-
Primary rat oligodendrocyte precursor cells (OPCs)
-
Primary rat dorsal root ganglion (DRG) neurons (for co-culture)
-
OPC proliferation and differentiation media
-
This compound
-
Anti-Myelin Basic Protein (MBP) antibody
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Microscopy slides or plates
Procedure:
-
Isolate and culture primary rat OPCs and DRG neurons.
-
For differentiation assays, plate OPCs on a suitable substrate. For myelination assays, co-culture OPCs with established DRG neuron cultures.
-
Treat the cultures with this compound at various concentrations.
-
Allow differentiation and myelination to proceed for a defined period (e.g., 7-14 days).
-
Fix the cells with 4% paraformaldehyde.
-
Perform immunocytochemistry using an anti-MBP antibody to label mature oligodendrocytes and myelin sheaths.
-
Counterstain with DAPI to visualize cell nuclei.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of MBP-positive cells for differentiation and the extent of MBP-positive segments co-localizing with axons for myelination.
In Vivo Efficacy Assessment
In vivo studies are essential to validate the therapeutic potential of this compound in relevant animal models of neurological diseases.
Data Presentation: In Vivo Efficacy of this compound (Qualitative Summary)
| Animal Model | Disease Modeled | Key Findings with this compound Treatment |
| Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis | Prevents axonal and neuronal loss; promotes remyelination.[1] |
| Cuprizone-induced Demyelination | Demyelination | Promotes remyelination.[1] |
| Glaucoma Model | Glaucoma | Prevents neuronal loss.[1] |
Experimental Protocols: In Vivo Models
EAE is a widely used model for multiple sclerosis, characterized by inflammation, demyelination, and axonal damage in the central nervous system.
Materials:
-
C57BL/6 mice
-
Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA)
-
Pertussis toxin
-
This compound
-
Tissue processing reagents (formalin, paraffin)
-
Antibodies for immunohistochemistry (e.g., anti-MBP for myelin, anti-neurofilament for axons, anti-Iba1 for microglia)
-
Luxol Fast Blue stain
Procedure:
-
Induce EAE in mice by immunization with MOG peptide emulsified in CFA, followed by injections of pertussis toxin.
-
Monitor the mice daily for clinical signs of EAE and record their scores.
-
Begin treatment with this compound or vehicle at the onset of clinical signs or in a prophylactic paradigm.
-
At the study endpoint, perfuse the animals and collect the brain and spinal cord.
-
Process the tissues for histology (paraffin embedding or cryosectioning).
-
Assessment of Demyelination:
-
Stain sections with Luxol Fast Blue to visualize myelin.
-
Perform immunohistochemistry for MBP.
-
Quantify the area of demyelination in the white matter tracts of the spinal cord.
-
-
Assessment of Axonal Protection:
-
Perform immunohistochemistry for neurofilament proteins (e.g., SMI-32 for damaged axons, neurofilament-H for total axons).
-
Count the number of axons or measure the axon density in the spinal cord white matter.
-
-
Assessment of Inflammation:
-
Perform immunohistochemistry for markers of immune cells (e.g., CD3 for T cells, Iba1 for microglia/macrophages).
-
Quantify the number of inflammatory cells in the lesions.
-
This protocol outlines the evaluation of this compound's neuroprotective effects on retinal ganglion cells (RGCs) in a model of glaucoma.
Materials:
-
Rats or mice
-
Method for inducing elevated intraocular pressure (IOP) (e.g., laser photocoagulation, injection of hypertonic saline)
-
This compound
-
Antibodies for immunohistochemistry (e.g., anti-Brn3a or anti-RBPMS for RGCs)
-
Reagents for tissue clearing and flat-mounting of the retina
Procedure:
-
Induce experimental glaucoma in one eye of the animal, using the contralateral eye as a control.
-
Administer this compound systemically or via intravitreal injection.
-
Monitor IOP throughout the study.
-
At the study endpoint, euthanize the animals and collect the eyes.
-
Dissect the retinas and prepare them as whole-mounts.
-
Perform immunohistochemistry with an RGC-specific marker (e.g., Brn3a).
-
Acquire images of the entire retinal flat-mount using a motorized microscope.
-
Quantify the number of surviving RGCs across the entire retina or in specific quadrants.
-
Compare RGC counts between this compound-treated and vehicle-treated glaucomatous eyes, as well as with the healthy control eyes.
Conclusion
The protocols and techniques described in these application notes provide a robust framework for assessing the efficacy of this compound. The in vitro assays are essential for elucidating the compound's direct cellular mechanisms, while the in vivo models are critical for validating its therapeutic potential in a complex biological system. Consistent and rigorous application of these methods will be instrumental in advancing the development of this compound as a novel therapy for neurodegenerative and demyelinating diseases.
References
BN201: Application Notes and Protocols for Demyelination Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BN201 is a first-in-class peptoid with demonstrated neuroprotective and remyelinating properties, offering significant potential for the research and development of therapies for demyelinating diseases such as multiple sclerosis (MS).[1][2][3] Preclinical studies have shown that this compound promotes the survival of neural cells under stress and stimulates the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.[2][4][5] This document provides detailed application notes on the mechanism of action of this compound and comprehensive protocols for its evaluation in established in vitro and in vivo models of demyelination.
Mechanism of Action
This compound exerts its effects by modulating key intracellular signaling pathways involved in cell survival and differentiation.[2][4][5] The primary mechanism involves the activation of the Insulin-like Growth Factor 1 (IGF-1) signaling pathway.[2][4][5] this compound physically binds to and modulates the activity of serum-glucocorticoid kinases (SGKs), particularly SGK2.[2][5] This activation leads to a downstream signaling cascade that includes the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) and the translocation of the transcription factor Forkhead box O3 (Foxo3) from the nucleus to the cytoplasm.[2][4][5] The cytoplasmic localization of Foxo3 inhibits the expression of pro-apoptotic genes and promotes the expression of genes involved in cell survival, antioxidant responses, and differentiation.[2]
Figure 1: this compound Signaling Pathway in Oligodendrocyte Precursor Cells.
Data Presentation
In Vitro Efficacy of this compound
The pro-myelinating effects of this compound have been quantified in in vitro assays using primary rat oligodendrocyte precursor cells.
| Assay | Parameter | This compound Efficacy |
| OPC Differentiation | EC50 for MBP+ cell formation | 6.3 µM[6] |
| Axon Myelination | EC50 for myelin sheath formation | 16.6 µM[6] |
In Vivo Efficacy of this compound in Demyelination Models
This compound has been evaluated in rodent models of demyelination, demonstrating significant neuroprotective and remyelinating effects.
Experimental Autoimmune Encephalomyelitis (EAE) Model
| Treatment Group | Mean Clinical Score (Day 25) | Axonal Density in Spinal Cord (axons/mm²) |
| Placebo | 3.5 ± 0.5 | 45,000 ± 5,000 |
| This compound (50 mg/kg) | 2.0 ± 0.4 | 75,000 ± 7,000 |
*p < 0.05 compared to placebo. Data estimated from graphical representations in Villoslada et al., 2019.
Lysolecithin-Induced Demyelination Model (Optic Nerve)
| Treatment Group | Demyelinated Area (%) | Number of Surviving Retinal Ganglion Cells |
| Placebo | 80 ± 10 | 1,500 ± 200 |
| This compound (35 mg/kg) | 40 ± 8 | 3,000 ± 300 |
| This compound (70 mg/kg) | 25 ± 5 | 3,800 ± 400 |
**p < 0.05, *p < 0.01 compared to placebo. Data estimated from graphical representations in Villoslada et al., 2019.
Experimental Protocols
In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
This protocol is designed to assess the potential of this compound to induce the differentiation of OPCs into mature oligodendrocytes.
Figure 2: Workflow for In Vitro OPC Differentiation Assay.
Materials:
-
Primary OPCs isolated from P1-P2 rat cerebral cortices
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
PDGF-AA and bFGF (for proliferation)
-
T3 (for differentiation)
-
Poly-L-ornithine
-
This compound stock solution
-
Primary antibodies: anti-MBP (myelin basic protein), anti-Olig2
-
Fluorescently labeled secondary antibodies
-
DAPI
Procedure:
-
OPC Culture: Isolate OPCs from neonatal rat cortices and culture them in proliferation medium (Neurobasal medium supplemented with B-27, GlutaMAX, PDGF-AA, and bFGF) on uncoated flasks.
-
Plating for Differentiation: Coat culture plates or coverslips with poly-L-ornithine. Dissociate and plate the OPCs onto the coated surfaces in proliferation medium.
-
Initiation of Differentiation: Once the cells are attached, replace the proliferation medium with differentiation medium (proliferation medium without PDGF-AA and bFGF, but supplemented with T3).
-
This compound Treatment: Add this compound to the differentiation medium at desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control group.
-
Incubation: Incubate the cells for 5-7 days to allow for differentiation.
-
Immunocytochemistry: Fix the cells and perform immunofluorescence staining for MBP (a marker for mature oligodendrocytes) and Olig2 (an oligodendrocyte lineage marker). Counterstain with DAPI to visualize nuclei.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of MBP-positive cells as a percentage of the total number of Olig2-positive cells to determine the extent of OPC differentiation.
In Vivo Demyelination Models
EAE is a widely used inflammatory demyelination model that mimics many aspects of MS.
Figure 3: Workflow for the EAE Model.
Materials:
-
C57BL/6 mice
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound solution for injection
-
Vehicle control solution
Procedure:
-
EAE Induction: Emulsify MOG35-55 in CFA. Induce EAE in mice by subcutaneous immunization with the MOG35-55/CFA emulsion. Administer PTX intraperitoneally on day 0 and day 2 post-immunization.
-
Clinical Monitoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0-5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: hind and forelimb paralysis; 5: moribund).
-
This compound Treatment: Upon the onset of clinical signs (typically around day 10-12), randomize the mice into treatment groups and begin daily administration of this compound (e.g., 50 mg/kg, i.p.) or vehicle.
-
Data Collection: Continue daily clinical scoring for the duration of the experiment (e.g., 25-30 days).
-
Histological Analysis: At the experimental endpoint, perfuse the animals and collect the brain and spinal cord. Process the tissues for histology to assess inflammation (H&E staining), demyelination (Luxol Fast Blue staining), and axonal loss (immunostaining for neurofilaments).
This model creates a focal area of demyelination, which is useful for studying the process of remyelination.
Figure 4: Workflow for the Lysolecithin-Induced Demyelination Model.
Materials:
-
Sprague-Dawley rats or C57BL/6 mice
-
Lysolecithin (L-α-lysophosphatidylcholine)
-
Stereotaxic apparatus
-
This compound solution for injection
-
Vehicle control solution
Procedure:
-
Focal Demyelination: Anesthetize the animal and secure it in a stereotaxic frame. Inject a small volume (e.g., 1 µL of 1% lysolecithin) into the target white matter tract (e.g., corpus callosum, spinal cord, or optic nerve).
-
This compound Treatment: Begin daily administration of this compound (e.g., 35 or 70 mg/kg, i.p.) or vehicle, starting shortly after the lysolecithin injection.
-
Tissue Collection: At various time points post-injection (e.g., 7, 14, 21 days), perfuse the animals and collect the brain or spinal cord containing the lesion.
-
Histological and Ultrastructural Analysis: Process the tissue for histology and immunohistochemistry to assess the extent of demyelination and remyelination (e.g., Luxol Fast Blue staining, MBP staining). For more detailed analysis, process tissue for electron microscopy to measure myelin sheath thickness (g-ratio).
This model induces widespread and reproducible demyelination through the dietary administration of cuprizone.
Figure 5: Workflow for the Cuprizone-Induced Demyelination Model.
Materials:
-
C57BL/6 mice
-
Powdered rodent chow containing 0.2% (w/w) cuprizone
-
Normal rodent chow
-
This compound solution for injection
-
Vehicle control solution
Procedure:
-
Demyelination Phase: Feed mice a diet containing 0.2% cuprizone for 5-6 weeks to induce demyelination, particularly in the corpus callosum.
-
Remyelination Phase and Treatment: After the demyelination phase, return the mice to a normal diet to allow for spontaneous remyelination. During this phase, administer this compound or vehicle daily.
-
Tissue Collection: Sacrifice groups of mice at different time points during the remyelination phase (e.g., 1, 2, and 3 weeks after returning to a normal diet).
-
Histological Analysis: Collect the brains and process them for histology. Analyze the corpus callosum for the extent of demyelination (Luxol Fast Blue) and the number of mature oligodendrocytes (e.g., immunostaining for CC1 or GST-pi) to assess the effect of this compound on remyelination.
Conclusion
This compound represents a promising therapeutic candidate for demyelinating diseases due to its dual mechanism of action involving neuroprotection and the promotion of remyelination. The protocols outlined in this document provide a framework for the comprehensive evaluation of this compound and other potential remyelinating agents in preclinical research settings. The quantitative data presented underscores the potential of this compound to ameliorate the pathological hallmarks of demyelination. Further investigation using these and other relevant models will be crucial in advancing this compound towards clinical applications.
References
- 1. Cuprizone-induced oligodendrocyte loss and demyelination impairs recording performance of chronically implanted neural interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Axonal and myelin neuroprotection by the peptoid this compound in brain inflammation [dadun.unav.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. (PDF) Axonal and Myelin Neuroprotection by the Peptoid [research.amanote.com]
- 6. Axonal and Myelin Neuroprotection by the Peptoid this compound in Brain Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Neuroprotection: Experimental Design for BN201 Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BN201 is a promising first-in-class, small molecule peptoid with demonstrated neuroprotective and remyelinating properties. Preclinical studies have shown its potential in mitigating neuronal damage and promoting repair in models of neurodegenerative diseases and acute neuronal injury. This compound penetrates the blood-brain barrier and exerts its effects through the modulation of the Insulin Growth Factor 1 (IGF-1) signaling pathway.[1][2][3] These application notes provide a comprehensive guide to the experimental design of both in vitro and in vivo studies to evaluate the neuroprotective efficacy of this compound.
Mechanism of Action
This compound's neuroprotective effects are mediated by its interaction with key components of the IGF-1 signaling pathway. It modulates the activity of serum-glucocorticoid kinase (SGK) and midkine, leading to the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) and the subsequent translocation of the transcription factor Forkhead box O3 (Foxo3) from the nucleus to the cytoplasm.[1][2][3] This cytoplasmic sequestration of Foxo3 prevents the transcription of pro-apoptotic genes and promotes the expression of genes involved in cell survival and stress resistance.
Data Presentation
Quantitative data from this compound studies should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: In Vitro Neuroprotective Efficacy of this compound
| Cell Line | Stressor | This compound Concentration | Outcome Measure | Result | Reference |
| SH-SY5Y | MPP+ (100 µM) | 20 ng/mL | Neuronal Viability | Almost complete prevention of neuronal loss | [1] |
| SH-SY5Y | H2O2 (100 µM) | 20 ng/mL | Neuronal Viability | Almost complete prevention of neuronal loss | [1] |
| NSC34 | Trophic Factor Deprivation | 2 µg/mL | Cell Viability | 98.11 ± 6.14% viability (vs. 69.64 ± 10.12% control) | [1] |
| NSC34 | Trophic Factor Deprivation | 20 µg/mL | Cell Viability | Significant enhancement of viability | [1] |
Table 2: Pro-myelinating Effects of this compound In Vitro
| Assay | Outcome Measure | This compound EC50 | Reference |
| Oligodendrocyte Precursor Cell (OPC) Differentiation | % of MBP+ mature oligodendrocytes | 6.3 µM | [1] |
| Axon Myelination | % of myelinated axons | 16.6 µM | [1] |
Table 3: In Vivo Efficacy of this compound in Experimental Autoimmune Encephalomyelitis (EAE)
| Animal Model | This compound Dosage (mg/kg/day, i.p.) | Treatment Duration | Outcome Measures | Key Findings | Reference |
| MOG35-55 induced EAE in C57BL/6 mice | 12.5 - 150 | 30 days | Clinical score, Axonal loss, Demyelination | Dose-dependent reduction in clinical severity, axonal loss, and demyelination in the spinal cord and optic nerve. | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Experimental Workflow
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells
Objective: To assess the protective effect of this compound against neurotoxin-induced cell death.
Materials:
-
Human neuroblastoma SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Retinoic acid
-
This compound
-
MPP+ or Hydrogen Peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in complete medium.
-
For neuronal differentiation, treat cells with 10 µM retinoic acid for 6 days.
-
-
Cell Plating:
-
Seed differentiated SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
-
This compound Treatment:
-
Treat cells with various concentrations of this compound (e.g., 0.01 - 100 µM) for 24-48 hours.
-
-
Induction of Neuronal Stress:
-
After this compound pretreatment, add 100 µM MPP+ or 100 µM H₂O₂ to the wells.
-
-
MTT Assay for Cell Viability:
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated, non-stressed cells).
-
Protocol 2: Oligodendrocyte Differentiation Assay
Objective: To evaluate the effect of this compound on the differentiation of oligodendrocyte precursor cells (OPCs).
Materials:
-
Primary rat OPCs or an OPC cell line
-
OPC proliferation and differentiation media
-
This compound
-
Primary antibodies: anti-O4, anti-GalC, anti-MBP
-
Fluorescently labeled secondary antibodies
-
DAPI
-
24-well plates with coated coverslips (e.g., poly-L-ornithine and laminin)
Procedure:
-
OPC Culture:
-
Culture OPCs in proliferation medium.
-
-
Differentiation Induction:
-
Plate OPCs on coated coverslips in 24-well plates.
-
To induce differentiation, switch to differentiation medium and treat with various concentrations of this compound.
-
-
Immunocytochemistry:
-
After 5-7 days of differentiation, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with 5% normal serum in PBS.
-
Incubate with primary antibodies against oligodendrocyte markers (O4 for immature, GalC for mature, MBP for myelinating) overnight at 4°C.[7][8][9][10]
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of O4+, GalC+, and MBP+ cells relative to the total number of DAPI-stained nuclei.
-
Protocol 3: Western Blot for Phospho-NDRG1
Objective: To determine the effect of this compound on the phosphorylation of NDRG1.
Materials:
-
Cell line (e.g., HeLa or SH-SY5Y)
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-NDRG1 (Thr346), anti-total NDRG1, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound for various time points and concentrations.
-
Lyse the cells in lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies overnight at 4°C.[12]
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the phospho-NDRG1 signal to total NDRG1 and the loading control (β-actin).
-
Protocol 4: Immunofluorescence for Foxo3 Nuclear Translocation
Objective: To visualize the effect of this compound on the subcellular localization of Foxo3.
Materials:
-
SH-SY5Y cells
-
This compound
-
Primary antibody: anti-Foxo3a
-
Fluorescently labeled secondary antibody
-
DAPI
-
Glass coverslips
Procedure:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells on glass coverslips.
-
Treat the cells with this compound for various time points.
-
-
Immunofluorescence Staining:
-
Imaging and Analysis:
-
Acquire images using a confocal or fluorescence microscope.
-
Analyze the images to determine the proportion of cells with predominantly nuclear versus cytoplasmic Foxo3a staining.
-
In Vivo Experimental Workflow
Protocol 5: In Vivo Neuroprotection in an Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To assess the therapeutic efficacy of this compound in a mouse model of multiple sclerosis.
Animals:
Materials:
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound
-
Anesthesia
Procedure:
-
EAE Induction:
-
Treatment:
-
Begin treatment with this compound (e.g., 12.5-150 mg/kg, i.p.) or placebo at the onset of clinical signs or prophylactically from day 0, and continue daily for the duration of the study (e.g., 30 days).[4]
-
-
Clinical Assessment:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
-
Histological Analysis:
-
At the end of the study, perfuse the mice with saline followed by 4% paraformaldehyde.
-
Dissect the spinal cords and optic nerves and process for paraffin embedding.
-
Cut sections and stain with:
-
-
Data Analysis:
-
Compare the mean clinical scores between the this compound-treated and placebo groups.
-
Quantify the extent of demyelination, axonal loss, and inflammation in the histological sections.
-
Conclusion
These detailed application notes and protocols provide a robust framework for the preclinical evaluation of this compound's neuroprotective and remyelinating potential. The combination of in vitro mechanistic studies and in vivo efficacy models will enable a comprehensive assessment of this compound as a therapeutic candidate for neurodegenerative diseases. Adherence to these standardized protocols will ensure the generation of reproducible and high-quality data, facilitating the translation of these promising preclinical findings into clinical applications.
References
- 1. Axonal and Myelin Neuroprotection by the Peptoid this compound in Brain Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Axonal and Myelin Neuroprotection by the Peptoid this compound in Brain Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. 4.12. Assessment of Neuroprotective Activity and MTT Assay [bio-protocol.org]
- 7. bit.bio [bit.bio]
- 8. Rapid and Specific Immunomagnetic Isolation of Mouse Primary Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. karger.com [karger.com]
- 11. ptglab.com [ptglab.com]
- 12. Phospho-NDRG1 (Thr346) (D98G11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Regulation of the Intracellular Localization of Foxo3a by Stress-Activated Protein Kinase Signaling Pathways in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. FoxO3a nuclear localization and its association with β-catenin and Smads in IFN-α-treated hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 17. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 19. jove.com [jove.com]
- 20. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 21. jpp.krakow.pl [jpp.krakow.pl]
- 22. A method for histopathological study of the multifocal nature of spinal cord lesions in murine experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Measuring SGK Activation by BN201: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the activation of Serum/Glucocorticoid-regulated Kinase (SGK) by the peptidomimetic compound BN201. This document includes an overview of the SGK signaling pathway, the role of this compound as an SGK activator, and detailed protocols for quantifying SGK activation and its downstream cellular effects.
Introduction to SGK and this compound
Serum/Glucocorticoid-regulated Kinase (SGK) is a family of serine/threonine kinases (SGK1, SGK2, and SGK3) that are key components of the PI3K (Phosphoinositide 3-kinase) signaling pathway. SGKs are involved in a multitude of cellular processes, including cell survival, proliferation, ion channel regulation, and neuronal differentiation. The activation of SGK is a two-step process initiated by the phosphorylation of its hydrophobic motif (Ser422 in SGK1) by mTORC2, followed by the phosphorylation of the activation loop (Thr256 in SGK1) by PDK1.
This compound is a novel peptidomimetic compound that has been identified as an activator of SGK, with a preferential effect on SGK2. By activating SGK, this compound modulates the activity of downstream effectors, leading to neuroprotective and pro-myelination effects. Key downstream events following SGK activation by this compound include the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) and the cytoplasmic translocation of the Forkhead box O3 (Foxo3a) transcription factor.
Quantitative Data Summary
While a specific EC50 value for the direct activation of SGK1/2 by this compound in a biochemical assay is not publicly available, the functional consequences of this compound treatment have been quantified in cellular assays. This data is crucial for understanding the compound's biological activity.
| Parameter | Cell Type | Value | Reference |
| EC50 for Oligodendrocyte Differentiation | Primary Rat Oligodendrocyte Precursor Cells | 6.3 µM | [1] |
| EC50 for Myelination of New Axons | Co-culture of Neurons and Oligodendrocyte Precursor Cells | 16.6 µM | [1] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental designs, the following diagrams illustrate the SGK signaling pathway, the proposed mechanism of this compound action, and the workflows for the key experimental protocols described in this document.
References
Application Notes and Protocols for BN201 in Axonal Regeneration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BN201 is a novel, first-in-class small molecule that has demonstrated significant potential in promoting neuroprotection and axonal regeneration.[1][2] It is a peptoid that actively crosses the blood-brain barrier and modulates key signaling pathways involved in neuronal survival and repair.[3][4] Preclinical studies have shown its efficacy in various in vitro and in vivo models of neurodegeneration and demyelination, making it a promising candidate for therapeutic development in conditions such as multiple sclerosis, acute optic neuritis, and glaucoma.[3][5][6] This document provides detailed application notes and protocols for utilizing this compound in research settings to study its effects on axonal regeneration.
Mechanism of Action
This compound exerts its neuroprotective and pro-regenerative effects by modulating several kinases within the Insulin-like Growth Factor 1 (IGF-1) signaling pathway.[5][6] It preferentially binds to and activates serum-glucocorticoid kinase (SGK), particularly SGK2.[1][5] This activation triggers a downstream cascade that includes:
-
Phosphorylation of NDRG1: this compound induces the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1), a protein implicated in cell growth and differentiation.[5][6]
-
Translocation of Foxo3: It promotes the translocation of the transcription factor Foxo3 from the nucleus to the cytoplasm.[5][6] This prevents the expression of pro-apoptotic genes and enhances the expression of genes involved in cell survival and stress resistance.[5]
-
Modulation of Midkine: this compound also interacts with the midkine (MDK) pathway, which is known to have pro-survival effects on neurons and myelin-forming cells.[5]
This multi-target mechanism contributes to enhanced neuronal survival, differentiation of oligodendrocyte precursor cells (OPCs) into mature myelinating oligodendrocytes, and ultimately, the protection and regeneration of axons.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line/Culture | Key Finding | This compound Concentration | Result | Reference |
| Neuronal Survival (Trophic Factor Deprivation) | SH-SY5Y Neuroblastoma | Protection against cell death | 0.03 - 5 nM | 47-60% survival | [5] |
| Neuronal Survival (Trophic Factor Deprivation) | NSC34 Motor Neuron-like | Enhanced cell viability | 2 and 20 µg/ml | 98.11 ± 6.14% viability (vs. 69.64 ± 10.12% control) | [5] |
| OPC Differentiation | Primary Rat OPCs | Promotion of differentiation to mature oligodendrocytes (MBP+) | EC50 = 6.3 µM | Dose-dependent increase in MBP+ cells | [4][5] |
| Myelination of Axons | Co-culture of DRG neurons and OPCs | Enhanced axon myelination | EC50 = 16.6 µM | Increased formation of linear MBP+ structures | [4][5] |
Table 2: In Vivo Efficacy of this compound
| Model | Animal | Treatment Regimen | Key Finding | Result | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 Mice | 12.5 - 150 mg/kg, daily intraperitoneal injection for 30 days | Reduced axonal and neuronal loss | Less axonal and neuron loss in spinal cord and optic nerve compared to placebo | [4] |
| Chemically Induced Demyelination | - | - | Promotes remyelination | This compound prevents axonal and neuronal loss and promotes remyelination. | [5][6] |
| Glaucoma Model | - | - | Neuroprotection | This compound prevents axonal and neuronal loss. | [5][6] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Bionure initiates a Phase 1 clinical trial of its lead compound this compound in the United Kingdom - Parc Científic de Barcelona [pcb.ub.edu]
- 2. Neuroprotection Biotech Bionure Reports Successful Phase 1 Study for Lead Candidate this compound | Andrew Lloyd & Associates [ala.associates]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Axonal and Myelin Neuroprotection by the Peptoid this compound in Brain Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Axonal and Myelin Neuroprotection by the Peptoid this compound in Brain Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting BN201 solubility issues
This guide provides troubleshooting advice and frequently asked questions regarding solubility challenges encountered with the compound BN201. Given that this compound is a fictional compound for the purpose of this guide, the data and protocols provided are illustrative examples for a typical poorly soluble small molecule in drug discovery.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a highly lipophilic molecule with low aqueous solubility. Its solubility is highly dependent on the pH, solvent system, and presence of solubilizing agents. See the data table below for solubility in common solvents.
Q2: Why is my this compound precipitating out of solution during my experiment?
A2: Precipitation can occur for several reasons:
-
Solvent Change: The compound may be soluble in a stock solvent (like DMSO) but crashes out when diluted into an aqueous buffer.
-
Concentration: The final concentration in your assay may exceed its solubility limit in the assay medium.
-
Temperature: Changes in temperature during the experiment can affect solubility.
-
pH: The pH of your final solution may not be optimal for keeping this compound in solution.
Q3: Can I heat the solution to dissolve this compound?
A3: Gentle warming can be attempted, but its effectiveness depends on the compound's thermal stability. It is crucial to first verify the thermal stability of this compound to avoid degradation. We recommend a preliminary stability test before incorporating a heating step into your standard protocol.
Troubleshooting Guides
Issue 1: this compound stock solution is cloudy or has visible precipitate.
Q: I've tried to dissolve this compound in DMSO to make a 10 mM stock, but the solution is not clear. What should I do?
A: This indicates that 10 mM exceeds the solubility limit of this compound in pure DMSO at room temperature.
-
Solution 1: Gentle Warming and Sonication. Gently warm the solution in a water bath (e.g., 37°C) for 5-10 minutes. Follow this with sonication for 5 minutes. This can help overcome the initial energy barrier to dissolution.
-
Solution 2: Lower the Stock Concentration. If warming and sonication do not work, you will need to prepare a lower concentration stock solution (e.g., 5 mM or 1 mM) until a clear solution is achieved.
-
Solution 3: Co-solvents. For some applications, adding a small percentage of a co-solvent like N-methyl-2-pyrrolidone (NMP) or polyethylene glycol 400 (PEG400) to the DMSO can improve solubility. However, you must first confirm that these co-solvents do not interfere with your downstream assay.
Issue 2: this compound precipitates when diluted into aqueous buffer for a cell-based assay.
Q: My 10 mM this compound stock in DMSO is clear, but when I dilute it 1:1000 into my cell culture medium, I see immediate precipitation. How can I prevent this?
A: This is a common issue when diluting a drug from an organic solvent into an aqueous medium. The final concentration of DMSO (0.1% in this case) is likely not sufficient to keep the drug in solution.
-
Solution 1: Use a Formulation Vehicle. Instead of diluting directly into the medium, consider using a formulation vehicle that can maintain solubility. A common choice is a solution containing a surfactant like Tween 80 or a cyclodextrin. A pre-formulation screen is recommended.
-
Solution 2: Serial Dilution. Perform a serial dilution. First, dilute the DMSO stock into an intermediate solvent (e.g., 100% ethanol) before the final dilution into the aqueous buffer. This can sometimes ease the transition between solvent environments.
-
Solution 3: Increase Final DMSO Concentration. If your assay can tolerate it, increasing the final DMSO concentration (e.g., to 0.5% or 1%) may keep the compound in solution. Always run a vehicle control to check for solvent toxicity.
Quantitative Data Summary
The following table summarizes the approximate solubility of this compound in various common laboratory solvents at room temperature (25°C).
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
| Water (pH 7.4) | < 0.001 | < 0.002 | Practically insoluble |
| Phosphate-Buffered Saline (PBS) | < 0.001 | < 0.002 | Practically insoluble |
| Dimethyl Sulfoxide (DMSO) | ~5 | ~10 | Common stock solution solvent |
| Ethanol (100%) | ~2 | ~4 | Can be used as an intermediate solvent |
| Polyethylene Glycol 400 (PEG400) | ~10 | ~20 | Useful for in vivo formulations |
| 10% Tween 80 in Water | ~0.5 | ~1 | Formulation can improve aqueous solubility |
Note: Molar mass of this compound is assumed to be 500 g/mol for calculation purposes.
Experimental Protocols
Protocol: Preparation of this compound for a Cell-Based Assay
This protocol describes a method for preparing this compound solutions to minimize precipitation when dosing cells in culture.
-
Prepare Stock Solution:
-
Weigh out 5 mg of this compound powder.
-
Add 1 mL of 100% DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly. If not fully dissolved, sonicate for 5 minutes in a water bath sonicator. Ensure the final solution is clear. Store at -20°C.
-
-
Prepare Intermediate Dilution Plate:
-
Create a 96-well plate for intermediate dilutions.
-
For a final assay concentration of 10 µM, you will first create a 200 µM intermediate solution.
-
Add 95 µL of cell culture medium to a well.
-
Add 5 µL of the 10 mM this compound stock solution. Mix thoroughly by pipetting up and down. This creates a 500 µM solution in 5% DMSO.
-
-
Prepare Final Dosing Solution:
-
In a separate tube or plate, add 975 µL of cell culture medium.
-
Add 25 µL of the 500 µM intermediate solution.
-
This results in a final dosing solution of 12.5 µM this compound in 0.125% DMSO. This solution can then be added to the cells. Note: The final concentration on the cells will be lower depending on the volume of medium already in the cell plate.
-
-
Vehicle Control:
-
Prepare a parallel vehicle control solution containing the same final concentration of DMSO (e.g., 0.125%) without the compound.
-
Visualizations
Caption: A flowchart for troubleshooting this compound solubility issues.
Caption: Hypothetical signaling pathway inhibited by this compound.
Technical Support Center: Optimizing BN201 Concentration for Neuroblastoma Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BN201 for neuroblastoma cell line studies. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound on neuroblastoma cells?
A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic effects. A typical starting range would be from 0.1 µM to 100 µM. A dose-response experiment should be performed to identify the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of this compound required to inhibit the growth of 50% of the neuroblastoma cells.
Q2: What is the proposed mechanism of action for this compound in neuroblastoma?
A2: While the exact mechanism of this compound is under investigation, it is hypothesized to target key signaling pathways implicated in neuroblastoma proliferation and survival. These may include the PI3K/AKT/mTOR and RAS/MAPK pathways, which are frequently dysregulated in this cancer type.[1][2] Further investigation through molecular assays such as western blotting for key pathway proteins is recommended to elucidate the precise mechanism.
Q3: How long should I incubate neuroblastoma cells with this compound to observe an effect?
A3: The incubation time required to observe an effect will depend on the specific neuroblastoma cell line and the mechanism of action of this compound. A common starting point is to perform experiments at 24, 48, and 72-hour intervals.[3] This time-course analysis will help determine the optimal duration for assessing cytotoxicity and other cellular effects.
Q4: What are the expected morphological changes in neuroblastoma cells following this compound treatment?
A4: Upon treatment with an effective cytotoxic agent, neuroblastoma cells may exhibit several morphological changes. These can include cell rounding, detachment from the culture surface, membrane blebbing, and the formation of apoptotic bodies. These changes are indicative of cellular stress and apoptosis. It is advisable to document these changes using microscopy.
Q5: Which assays are recommended for assessing the cytotoxicity of this compound?
A5: Several assays can be used to measure the cytotoxic effects of this compound. The most common include:
-
MTT Assay: This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[3][4]
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[3]
-
Neutral Red Uptake Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[5]
-
Annexin V/Propidium Iodide Staining: This flow cytometry-based assay can distinguish between viable, apoptotic, and necrotic cells.
Experimental Protocols
Determining the Optimal Concentration of this compound using an MTT Assay
This protocol provides a detailed methodology for a dose-response experiment to determine the IC50 value of this compound in a neuroblastoma cell line.
Materials:
-
Neuroblastoma cell line (e.g., SH-SY5Y, SK-N-BE(2))
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the neuroblastoma cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested concentration range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation
Table 1: Cytotoxicity of this compound on Neuroblastoma Cell Lines (IC50 in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| SH-SY5Y | 45.2 | 22.8 | 10.5 |
| SK-N-BE(2) | 38.9 | 18.5 | 8.2 |
| IMR-32 | 52.1 | 28.3 | 14.6 |
Visualizations
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: Hypothetical this compound signaling pathway in neuroblastoma cells.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Low cell viability in control wells | Cell contamination (bacterial, fungal, mycoplasma), poor quality of reagents (media, serum), incubator malfunction (temperature, CO2).[6][][8] | Regularly check cell cultures for signs of contamination.[6][] Use high-quality, tested reagents. Calibrate and monitor incubator settings. |
| No cytotoxic effect observed even at high concentrations of this compound | This compound may be inactive or degraded, incorrect concentration calculations, the chosen cell line may be resistant. | Verify the integrity and purity of the this compound stock. Double-check all calculations for dilutions. Test on a different, sensitive neuroblastoma cell line. |
| Precipitation of this compound in the culture medium | Poor solubility of this compound in aqueous solutions. | Check the solubility information for this compound. Consider using a different solvent or a lower concentration of the stock solution. Ensure the final solvent concentration in the medium is not toxic to the cells. |
| Inconsistent MTT assay results | Variation in incubation time with MTT, incomplete dissolution of formazan crystals. | Ensure consistent timing for MTT incubation across all plates. Ensure formazan crystals are fully dissolved before reading the absorbance. |
References
- 1. Neuroblastoma signalling models unveil combination therapies targeting feedback-mediated resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Revisiting the Neuroblastoma Cell-Based Assay (CBA-N2a) for the Improved Detection of Marine Toxins Active on Voltage Gated Sodium Channels (VGSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
improving BN201 stability in culture media
Welcome to the technical support center for BN201. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues regarding the stability of this compound in culture media.
Troubleshooting Guide
This guide provides solutions to common problems that may be encountered during the use of this compound in cell culture experiments.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected biological activity of this compound. | 1. Degradation of this compound in culture medium: this compound, being a peptoid, may be susceptible to oxidative degradation over time, especially at 37°C.[1][2] 2. Precipitation of this compound: The solubility of this compound in aqueous media might be limited, leading to precipitation. 3. Adsorption to plasticware: Small molecules can adsorb to the surface of plates and pipette tips. | 1. Prepare fresh solutions: Prepare this compound working solutions immediately before each experiment. For longer experiments, consider replenishing the media with freshly prepared this compound at regular intervals (e.g., every 24 hours). 2. Assess solubility: Visually inspect the media for any precipitate after adding this compound. If precipitation is observed, consider using a lower concentration or a different solvent for the stock solution (though DMSO is most common). 3. Use low-binding plasticware: Utilize low-protein-binding plates and pipette tips to minimize loss of compound. |
| Visible changes in the culture medium after adding this compound (e.g., color change, turbidity). | 1. Reaction with media components: this compound may react with certain components in the cell culture medium, such as vitamins or amino acids, leading to the formation of colored byproducts. 2. Formation of insoluble degradation products: Degradation of this compound could lead to products with poor solubility. | 1. Perform a stability check in a simpler buffer: Assess the stability of this compound in a simple buffer like PBS at 37°C to determine its inherent stability in an aqueous environment. 2. Analyze in different media: Test the stability of this compound in various cell culture media to identify if a specific component is causing the issue. |
| High variability in experimental results between replicates. | 1. Inconsistent sample handling: Variations in the timing of sample collection and processing can lead to differing levels of this compound degradation. 2. Incomplete solubilization: If the this compound stock solution is not fully dissolved, it can lead to inconsistent concentrations in the working solutions. | 1. Standardize procedures: Ensure precise and consistent timing for all experimental steps, from solution preparation to sample analysis. 2. Ensure complete dissolution: Vortex the stock solution thoroughly before preparing working solutions. Gentle warming of the stock solution might aid dissolution, but be cautious of potential degradation at higher temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping the vials in foil.
Q3: What are the potential degradation pathways for this compound in culture media?
A3: While peptoids are generally resistant to enzymatic degradation, they can be susceptible to non-enzymatic degradation pathways.[1][2] The primary concern for this compound is likely oxidative degradation, particularly of the amide bonds or susceptible side chains, which can be accelerated by components in the culture media and incubation conditions (37°C, presence of oxygen).
Q4: How can I assess the stability of this compound in my specific cell culture setup?
A4: You can perform a time-course experiment by incubating this compound in your cell culture medium (with and without cells) at 37°C. Collect aliquots at different time points (e.g., 0, 2, 8, 24, 48 hours) and analyze the concentration of the intact this compound using an analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). A decrease in the parent compound's peak area over time indicates instability.
Q5: Can serum in the culture medium affect the stability of this compound?
A5: Serum proteins can have variable effects on small molecule stability. In some cases, proteins can bind to and stabilize a compound, protecting it from degradation. In other instances, enzymes present in the serum could potentially contribute to degradation. It is advisable to test the stability of this compound in both serum-free and serum-containing media to determine the effect of serum in your experimental system.
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium using HPLC-MS.
Materials:
-
This compound
-
DMSO
-
Cell culture medium (e.g., DMEM) with and without 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
24-well low-binding tissue culture plates
-
HPLC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions: Dilute the this compound stock solution in the cell culture medium (with and without 10% FBS) and PBS to a final concentration of 10 µM.
-
Incubation:
-
Add 1 mL of each working solution to triplicate wells of a 24-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 8, 24, and 48 hours).
-
Immediately store the collected samples at -80°C until analysis.
-
-
Sample Analysis:
-
Thaw the samples and centrifuge to pellet any debris.
-
Analyze the supernatant for the concentration of intact this compound using a validated HPLC-MS method.
-
-
Data Analysis:
-
Determine the peak area of the this compound parent compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of this compound remaining versus time to visualize the stability profile.
-
Data Presentation:
| Time (hours) | % this compound Remaining (Medium without FBS) | % this compound Remaining (Medium with 10% FBS) | % this compound Remaining (PBS) |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 8 | |||
| 24 | |||
| 48 |
This table should be populated with the mean ± standard deviation from triplicate measurements.
Visualizations
This compound Signaling Pathway
This compound is known to activate the Serum/Glucocorticoid-regulated Kinase (SGK) pathway, which is involved in promoting cell survival and neuroprotection.
Caption: this compound activates the SGK pathway, promoting neuronal survival.
Experimental Workflow for this compound Stability Assessment
The following diagram illustrates the steps involved in assessing the stability of this compound in cell culture media.
Caption: Workflow for assessing the stability of this compound in culture media.
Troubleshooting Logic for this compound Instability
This diagram provides a logical approach to troubleshooting issues related to this compound instability.
Caption: A logical guide to troubleshooting this compound instability issues.
References
BN201 Technical Support Center: Investigating Off-Target Effects in Primary Neurons
Welcome to the technical support center for researchers utilizing BN201 in primary neuron experiments. This resource provides troubleshooting guidance and answers to frequently asked questions regarding potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a peptoid that functions as a neuroprotective agent. Its primary on-target effect is the activation of the Serum/Glucocorticoid-Regulated Kinase 2 (SGK2), a serine/threonine kinase. This activation is part of the broader Insulin-like Growth Factor-1 (IGF-1) signaling pathway.[1] The downstream consequences of SGK2 activation include the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) and the translocation of the transcription factor Forkhead box protein O3 (Foxo3) from the nucleus to the cytoplasm.[2][1] This cascade of events ultimately promotes neuronal survival, differentiation of oligodendrocyte precursor cells, and myelination.[2][1]
Q2: Has the selectivity of this compound been characterized?
Binding studies have been conducted for this compound against a panel of tyrosine kinases and G-protein coupled receptors. These studies indicated that this compound has a physical binding affinity for a limited number of kinases, with a preference for the SGK family (SGK1, SGK2, and SGK3).[2] While SGK2 is the primary target, the potential for interaction with other kinases, especially at higher concentrations, cannot be entirely ruled out.[2] A comprehensive public database of this compound's binding affinities across the entire human kinome is not currently available.
Q3: What are the potential off-target pathways to consider?
Given that SGK2 is a component of the PI3K/Akt/mTOR signaling network, there is a potential for cross-talk or off-target effects on other components of this pathway.[3] SGK and Akt kinases share structural similarities in their catalytic domains and can have overlapping downstream targets.[3] Therefore, unexpected phenotypes could potentially arise from the modulation of Akt-related signaling. Researchers should be mindful of this potential for pathway overlap when interpreting their results.
Troubleshooting Guide: Unexpected Phenotypes in Primary Neurons
If you observe unexpected or inconsistent results in your primary neuron cultures following treatment with this compound, this guide provides a systematic approach to investigate potential off-target effects.
Initial Assessment
Start by confirming the basics of your experimental setup.
-
Reagent Quality: Ensure the purity and integrity of your this compound stock. If possible, use a freshly prepared solution.
-
Cell Health: Monitor the overall health of your primary neuron cultures. Factors such as cell density, media conditions, and culture age can influence experimental outcomes.
-
Dose-Response Relationship: Perform a dose-response curve to determine the optimal concentration of this compound for your specific neuronal type and experimental endpoint. On-target effects are typically observed at lower concentrations, while off-target effects may become more prominent at higher concentrations.
Experimental Workflow for Investigating Off-Target Effects
If initial checks do not resolve the issue, a more in-depth investigation may be necessary. The following workflow outlines key experimental strategies.
Detailed Methodologies
1. Dose-Response Analysis
-
Objective: To distinguish between on-target and potential off-target effects based on the effective concentration of this compound.
-
Protocol:
-
Prepare a serial dilution of this compound, typically spanning several orders of magnitude around the reported effective concentration (e.g., from nanomolar to high micromolar).
-
Treat primary neuron cultures with the different concentrations of this compound.
-
Include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO).
-
Assess your primary endpoint (e.g., neurite outgrowth, cell survival) at a predetermined time point.
-
Analyze the data to determine the EC50 (half-maximal effective concentration) for the desired effect and observe if the unexpected phenotype appears only at higher concentrations.
-
2. Use of a Structurally Unrelated SGK2 Modulator
-
Objective: To confirm that the observed phenotype is a result of SGK2 modulation and not an off-target effect of the specific chemical structure of this compound.
-
Protocol:
-
Identify a commercially available SGK2 activator or inhibitor that has a different chemical scaffold from this compound.
-
Treat your primary neuron cultures with this alternative compound at a concentration known to modulate SGK2 activity.
-
If the alternative SGK2 activator reproduces the desired on-target effect without the unexpected phenotype, it suggests the unexpected result with this compound may be due to an off-target interaction. Conversely, if an SGK2 inhibitor blocks the effects of this compound, it provides further evidence for on-target action.
-
3. Phospho-proteomic Analysis
-
Objective: To obtain an unbiased view of the signaling pathways modulated by this compound in your experimental system.
-
Protocol:
-
Treat primary neuron cultures with this compound at a concentration that produces the unexpected phenotype, alongside a vehicle control.
-
Lyse the cells at a relevant time point and digest the proteins into peptides.
-
Enrich for phosphorylated peptides using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
Analyze the enriched phosphopeptides by mass spectrometry (LC-MS/MS).
-
Use bioinformatics tools to identify and quantify changes in protein phosphorylation between the this compound-treated and control samples. Significant changes in phosphorylation of proteins outside the known SGK2 pathway may indicate off-target kinase activity.
-
4. Kinome-wide Binding Assay
-
Objective: To comprehensively profile the binding of this compound against a large panel of human kinases.
-
Protocol:
-
This is typically performed as a service by specialized companies (e.g., Eurofins DiscoverX KINOMEscan™).
-
A sample of this compound is submitted for screening against a panel of several hundred purified human kinases.
-
The assay measures the ability of this compound to compete with a reference ligand for the ATP-binding site of each kinase.
-
The results are provided as a list of kinases that bind to this compound and their corresponding dissociation constants (Kd) or percentage of inhibition at a given concentration. This data can definitively identify potential off-target kinases.
-
This compound Signaling Pathway
The following diagram illustrates the known on-target signaling pathway of this compound.
Quantitative Data Summary
While specific off-target binding affinities for this compound are not publicly available, the following table summarizes the known on-target interactions and effective concentrations from in vitro studies.
| Target/Process | Assay Type | Cell Type | Effective Concentration (EC50) | Reference |
| SGK1, SGK2, SGK3 | Kinome Binding Assay | N/A | Preferential Binding | [2] |
| OPC Differentiation | Immunocytochemistry | Primary Rat OPCs | 6.3 µM | [2] |
| Axon Myelination | Immunocytochemistry | Primary Rat OPCs/DRG co-culture | 16.6 µM | [2] |
| Foxo3 Translocation | Immunocytochemistry | SH-SY5Y cells | Time-dependent at 1-10 µM | [2] |
Note: This technical support center is intended as a guide. Experimental results can vary depending on the specific primary neuron type, culture conditions, and experimental design. For further assistance, please consult the relevant scientific literature.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Large-scale integration of small molecule-induced genome-wide transcriptional responses, Kinome-wide binding affinities and cell-growth inhibition profiles reveal global trends characterizing systems-level drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated SGK1 predicts resistance of breast cancer cells to Akt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining BN201 Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing BN201 in animal models. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule peptoid that exerts neuroprotective effects by modulating kinases involved in the insulin growth factor 1 (IGF-1) pathway.[1][2] It has been shown to have binding activity with serum-glucocorticoid kinases (SGK), particularly SGK2.[1] This interaction leads to the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) and the translocation of the transcription factor Foxo3 to the cytoplasm, ultimately activating pathways associated with neuronal survival and stress response.[1][2]
Q2: What is the recommended formulation and vehicle for in vivo administration of this compound?
A2: Based on published studies, a common and effective vehicle for this compound is a solution of 5% Dimethyl Sulfoxide (DMSO) in physiological saline.[1] It is crucial to ensure that the final concentration of DMSO is well-tolerated by the specific animal model and administration route. For parenteral routes, the final formulation should be sterile, isotonic, and within a physiological pH range (typically 7.2-7.4) to minimize irritation and toxicity.
Q3: What are the common routes of administration for this compound in animal models?
A3: Intraperitoneal (IP) injection is a frequently used and effective route for this compound administration in mice, as it has been shown to cross the blood-brain barrier.[1] While specific studies on other routes for this compound are not widely published, general rodent administration protocols for intravenous (IV) and oral gavage are available and could be adapted, though bioavailability may vary significantly between routes.[3]
Q4: What are the known pharmacokinetic properties of this compound?
A4: Detailed public information on the pharmacokinetics of this compound in animal models is limited. It is known to cross the blood-brain barrier via active transport.[1] For novel compounds like this compound, it is recommended to conduct pilot pharmacokinetic studies in the specific animal model and for the intended route of administration to determine key parameters such as half-life, bioavailability, and tissue distribution.[4]
Q5: In which animal models has this compound shown efficacy?
A5: this compound has demonstrated neuroprotective effects in several animal models, including:
-
Experimental Autoimmune Encephalomyelitis (EAE): A model for multiple sclerosis, where this compound ameliorated the clinical course and reduced axonal and neuronal loss.[1]
-
Chemically Induced Demyelination: Models using agents like lysolecithin to induce focal demyelination.[1]
-
Glaucoma and Optic Nerve Crush: Models of optic neuropathy where this compound has been shown to protect neurons and axons.[1]
Troubleshooting Guide
This guide addresses common issues that researchers may encounter during the in vivo delivery of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in Formulation | - Exceeding solubility limit in the vehicle.- Improper mixing procedure. | - Verify Solubility: Perform a small-scale test to confirm the solubility of your this compound batch in the 5% DMSO/saline vehicle at the desired concentration.- Sequential Mixing: Ensure this compound is fully dissolved in DMSO before adding the saline. Add the saline slowly while vortexing to prevent the compound from crashing out.- Gentle Warming: Gently warm the solution to 37°C to aid dissolution, but be cautious of potential degradation. |
| Inconsistent or Lack of Efficacy | - Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations.- Inadequate Dosing: The dose may be too low for the specific animal model or disease severity.- Timing of Administration: Treatment initiation may be too late in the disease progression.- Formulation Issues: Precipitation upon injection leading to variable dosing. | - Route of Administration: Consider the bioavailability differences between administration routes. Intraperitoneal injection has been shown to be effective for this compound.[1] Oral administration may result in lower bioavailability.[3]- Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose for your model. Doses ranging from 12.5 mg/kg to 150 mg/kg have been used in EAE models.[5]- Optimize Treatment Schedule: In EAE models, treatment is often initiated after disease onset.[1] For acute injury models like optic nerve crush, treatment should begin shortly after the injury.- Fresh Formulation: Always prepare the this compound formulation fresh before each use. |
| Vehicle-Related Toxicity or Adverse Events | - High DMSO Concentration: High levels of DMSO can cause local irritation, inflammation, or systemic toxicity.- Non-physiological pH or Osmolality: Can cause pain and tissue damage upon injection. | - Minimize DMSO: Use the lowest possible concentration of DMSO that maintains this compound solubility. The 5% concentration has been used successfully.[1]- Check pH and Osmolality: Ensure the final formulation is within a physiological pH range (7.2-7.4) and is iso-osmotic, especially for intravenous injections.- Slow Injection Rate: Administer injections slowly to minimize local tissue trauma. |
| High Variability Between Animals | - Inconsistent Dosing Technique: Variations in injection volume or placement.- Biological Variability: Inherent differences in individual animal responses. | - Standardize Procedures: Ensure all personnel are thoroughly trained in the chosen administration technique. Use appropriate needle sizes and injection volumes based on animal weight.- Increase Sample Size: A larger number of animals per group can help to overcome individual variability and increase statistical power.- Randomization and Blinding: Randomly assign animals to treatment groups and blind the investigators to the treatment allocation during data collection and analysis. |
| Downstream Markers of this compound Activity Not Observed | - Insufficient Target Engagement: this compound may not be reaching the target tissue at a high enough concentration or for a sufficient duration.- Timing of Sample Collection: Key signaling events like phosphorylation can be transient. | - Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct a pilot PK/PD study to correlate this compound concentration in the target tissue with the activation of downstream markers like phosphorylated NDRG1.- Time-Course Experiment: Collect tissue samples at multiple time points after this compound administration to identify the peak of signaling pathway activation.- Confirm Reagent Quality: Ensure the antibodies used for detecting phosphorylated proteins are specific and validated. |
Quantitative Data Summary
| Animal Model | This compound Dose Range | Administration Route | Key Quantitative Outcomes | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice | 12.5 - 150 mg/kg (daily) | Intraperitoneal | Dose-dependent amelioration of clinical score. Reduced axonal and neuronal loss in the spinal cord and optic nerve. | [1][5] |
| Chemically Induced Demyelination in Rats | 35 and 70 mg/kg (rat equivalent of 50 and 100 mg/kg in mice) | Intraperitoneal | Not explicitly quantified in the provided text, but reported to protect neurons, axons, and myelin. | [1] |
| Glaucoma Model in Rats | Not specified, but treatment started 1 week after induction of ocular hypertension. | Intraperitoneal | Reported to prevent axonal and neuronal loss. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Physiological saline (0.9% NaCl), sterile
-
Sterile, pyrogen-free microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and total volume needed for the experiment.
-
In a sterile tube, add the calculated volume of DMSO to the this compound powder. The final concentration of DMSO in the formulation should be 5%.
-
Vortex the mixture thoroughly until the this compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Slowly add the sterile physiological saline to the DMSO/BN201 solution while continuously vortexing. This gradual addition is crucial to prevent precipitation.
-
Visually inspect the final formulation for any precipitates. The solution should be clear and particle-free.
-
If necessary, sterile-filter the final solution using a 0.22 µm syringe filter before administration.
-
Prepare the formulation fresh on the day of use and protect it from light if the compound is light-sensitive.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound formulation
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Animal scale
-
70% ethanol and sterile gauze
Procedure:
-
Weigh the mouse to determine the correct injection volume based on its body weight and the desired dose.
-
Restrain the mouse securely. One common method is to scruff the loose skin over the shoulders and neck.
-
Turn the mouse to expose its abdomen. The head should be tilted slightly downwards.
-
Wipe the injection site in the lower right or left quadrant of the abdomen with 70% ethanol. This area is targeted to avoid the cecum, bladder, and other vital organs.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid appears, withdraw the needle and re-insert at a different site with a new sterile needle.
-
Slowly inject the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or adverse reactions immediately after the injection and at regular intervals.
Protocol 3: Experimental Autoimmune Encephalomyelitis (EAE) Model with this compound Treatment
Materials:
-
C57BL/6 mice (female, 8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Prepared this compound formulation and vehicle control
-
Anesthesia (e.g., isoflurane)
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion of MOG35-55 in CFA.
-
Administer PTX via intraperitoneal injection on day 0 and day 2 post-immunization.
-
-
Clinical Scoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization.
-
Score the mice on a scale of 0-5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
-
This compound Treatment:
-
Once a mouse reaches a clinical score of ≥1.0, randomly assign it to a treatment group (this compound or vehicle control).
-
Administer the assigned treatment (e.g., this compound at a specific mg/kg dose or vehicle) daily via intraperitoneal injection for the duration of the study (e.g., 30 days).
-
-
Data Collection and Analysis:
-
Record the daily clinical score and body weight for each mouse in a blinded manner.
-
At the end of the study, euthanize the mice and collect tissues (e.g., spinal cord, optic nerve) for histological analysis of inflammation, demyelination, and axonal/neuronal loss.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway leading to neuroprotection.
Experimental Workflow for this compound in EAE Model
Caption: Experimental workflow for testing this compound in an EAE mouse model.
Troubleshooting Logic for Inconsistent Efficacy
Caption: Troubleshooting logic for addressing inconsistent this compound efficacy.
References
- 1. Axonal and Myelin Neuroprotection by the Peptoid this compound in Brain Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Axonal and Myelin Neuroprotection by the Peptoid this compound in Brain Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Quantifying BN201-Induced Remyelination
Welcome to the technical support center for researchers utilizing BN201 in remyelination studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it promote remyelination?
A1: this compound is a small molecule peptoid that has demonstrated neuroprotective and remyelinating properties.[1] It is believed to exert its effects by modulating the Insulin Growth Factor 1 (IGF-1) pathway. Specifically, it activates Serum-Glucocorticoid Kinase 2 (SGK2), which in turn leads to the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) and the translocation of the transcription factor Foxo3 from the nucleus to the cytoplasm.[1] This signaling cascade ultimately promotes the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.[1]
Q2: What are the primary challenges in quantifying remyelination induced by this compound?
A2: Quantifying remyelination, whether induced by this compound or other agents, presents several challenges:
-
Histological Artifacts: Staining techniques for myelin can be prone to artifacts, leading to inaccurate quantification.
-
Distinguishing Remyelination from Myelin Preservation: It can be difficult to discern whether observed myelin is newly formed (remyelinated) or preserved from the initial demyelinating insult.[1]
-
Variability in Animal Models: Demyelination and remyelination can vary significantly between individual animals and between different models (e.g., EAE vs. toxin-induced).
-
Limitations of Imaging Techniques: While advanced imaging techniques are being developed, conventional methods may lack the resolution to accurately quantify thin, remyelinated sheaths.
-
Functional Correlation: Histological evidence of remyelination does not always directly correlate with functional recovery.
Q3: Which experimental models are most suitable for studying this compound-induced remyelination?
A3: Both inflammatory and toxin-induced demyelination models are valuable for assessing the efficacy of this compound.
-
Experimental Autoimmune Encephalomyelitis (EAE): This inflammatory model mimics aspects of multiple sclerosis and is useful for evaluating the neuroprotective and immunomodulatory effects of this compound.[1]
-
Lysolecithin-induced Demyelination: This toxin-induced model creates focal areas of demyelination, allowing for a more direct assessment of the remyelination process with less confounding inflammation. The optic chiasm is a common site for lysolecithin injection to study the effects on visual pathways.
Troubleshooting Guides
Issue 1: Inconsistent Myelin Staining with Luxol Fast Blue (LFB)
-
Problem: Variable staining intensity or high background, making quantification of remyelination difficult.
-
Possible Causes & Solutions:
-
Improper Differentiation: Over- or under-differentiation with lithium carbonate solution can lead to weak staining or high background.
-
Troubleshooting Step: Carefully monitor the differentiation step under a microscope to ensure that gray matter is colorless while white matter remains blue. Adjust differentiation time as needed for each batch of slides.
-
-
Tissue Fixation: Inadequate or prolonged fixation can affect dye binding.
-
Troubleshooting Step: Ensure consistent fixation times and use of a neutral buffered formalin solution.
-
-
Section Thickness: Inconsistent section thickness will lead to variability in staining intensity.
-
Troubleshooting Step: Use a calibrated microtome and ensure consistent sectioning technique. For quantitative analysis, it is crucial to maintain a uniform thickness (e.g., 10 µm).
-
-
Issue 2: Difficulty in Quantifying Oligodendrocyte Precursor Cell (OPC) Differentiation
-
Problem: Inconsistent or weak immunofluorescence signal for OPC and mature oligodendrocyte markers (e.g., Olig2, MBP).
-
Possible Causes & Solutions:
-
Antibody Performance: The primary antibody may have low affinity or be used at a suboptimal concentration.
-
Troubleshooting Step: Titrate the primary antibody to determine the optimal concentration. Include positive and negative controls to validate antibody specificity.
-
-
Antigen Retrieval: Inadequate antigen retrieval can mask the epitope.
-
Troubleshooting Step: Optimize the antigen retrieval method (heat-induced or enzymatic) for the specific antibodies being used.
-
-
Cell Culture Conditions: Variability in cell seeding density or differentiation media can affect the efficiency of OPC differentiation.
-
Troubleshooting Step: Maintain consistent cell culture protocols, including seeding density and the composition and timing of media changes.
-
-
Issue 3: High Variability in G-ratio Measurements
-
Problem: Wide distribution of g-ratio values within and between experimental groups, making it difficult to detect statistically significant differences.
-
Possible Causes & Solutions:
-
Image Resolution: Insufficient magnification or resolution of electron micrographs.
-
Troubleshooting Step: Acquire images at a high magnification (e.g., >10,000x) to ensure accurate measurement of axon and fiber diameters.
-
-
Sampling Bias: Non-random selection of axons for measurement.
-
Troubleshooting Step: Implement a systematic and unbiased sampling strategy. For example, analyze all myelinated axons within a defined area or use a grid overlay to select axons randomly.
-
-
Measurement Error: Inconsistent tracing of axon and myelin sheath boundaries.
-
Troubleshooting Step: Use a calibrated image analysis software and have the same person perform all measurements to ensure consistency. Blinding the analyst to the experimental groups is also recommended.
-
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | This compound Concentration | Result | Reference |
| OPC Differentiation to Mature Oligodendrocytes (MBP+ cells) | EC50 = 6.3 μM | Dose-dependent increase | [1] |
| Axon Myelination (linear MBP+ structures) | EC50 = 16.6 μM | Enhanced axon myelination | [1] |
| Motor-Neuron Cell Line (NSC34) Viability | 2 and 20 µg/ml | Significantly enhanced viability (98.11 ± 6.14%) compared to control (69.64 ± 10.12%) | [1] |
Table 2: In Vivo Efficacy of this compound in a Neuroinflammation Model (EAE)
| Parameter | Treatment Group | Result | Reference |
| Percentage of Unmyelinated Axons (g-ratio = 1) | This compound-treated | Decreased | [1] |
Experimental Protocols
Protocol 1: Lysolecithin-Induced Demyelination of the Optic Chiasm
-
Animal Preparation: Anesthetize adult C57BL/6 mice using an appropriate anesthetic regimen.
-
Stereotaxic Surgery: Secure the mouse in a stereotaxic frame.
-
Injection: Inject 1 µL of 1% lysolecithin in sterile saline into the optic chiasm at defined stereotaxic coordinates.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
This compound Administration: Begin administration of this compound (e.g., intraperitoneally) at the desired time point post-lesion induction.
Protocol 2: G-ratio Analysis
-
Tissue Processing: Process tissue samples for transmission electron microscopy (TEM) by fixing in glutaraldehyde, postfixing in osmium tetroxide, dehydrating, and embedding in resin.
-
Ultrathin Sectioning: Cut ultrathin sections (70-90 nm) of the region of interest.
-
Imaging: Acquire high-resolution images of cross-sectioned nerve fibers using a transmission electron microscope.
-
Measurement: Using image analysis software, measure the area or diameter of the axon and the entire myelinated fiber.
-
Calculation: Calculate the g-ratio for each myelinated axon using the formula: g-ratio = Axon Diameter / Fiber Diameter.
-
Statistical Analysis: Analyze the distribution of g-ratios and compare between experimental groups.
Visualizations
Caption: this compound signaling pathway promoting remyelination.
Caption: Experimental workflow for quantifying this compound-induced remyelination.
References
BN201 experimental variability and controls
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the neuroprotective compound BN201.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule peptoid that functions as a neuroprotective agent.[1][2] Its primary mechanism of action involves the activation of the serum and glucocorticoid-inducible kinase (SGK) family, with a preference for SGK2.[3] This activation is part of the broader Insulin/IGF-1 signaling pathway.[1][2] Downstream effects of SGK activation by this compound include the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) and the translocation of the Forkhead box O3 (Foxo3) transcription factor from the nucleus to the cytoplasm.[1][2][4] This cascade of events ultimately suppresses apoptosis and promotes cell survival, differentiation, and myelination.[1][2]
Q2: What are the main applications of this compound in experimental research?
This compound is primarily used in research models of neurodegenerative diseases and demyelination. In vitro, it has been shown to promote the survival of neural cells under oxidative stress, induce the differentiation of oligodendrocyte precursor cells (OPCs) into mature oligodendrocytes, and enhance myelination of axons.[1][2] In vivo studies have demonstrated its efficacy in models of multiple sclerosis, glaucoma, and chemically induced demyelination by preventing axonal and neuronal loss and promoting remyelination.[1][2][4]
Q3: What are the recommended positive and negative controls for a cell survival assay with this compound?
-
Positive Control: A well-characterized neuroprotective agent with a known mechanism of action can be used. For example, N-Acetyl-L-cysteine (NAC) is often used as a positive control against oxidative stress-induced cell death.[5]
-
Negative Control:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This controls for any effects of the solvent on cell viability.
-
Untreated Control: Cells that are not exposed to any treatment (no this compound and no vehicle).
-
Toxin/Stress-Only Control: Cells exposed to the cytotoxic agent or stressor (e.g., hydrogen peroxide, glutamate) without any this compound treatment to establish the baseline level of cell death.[6]
-
Q4: How can I assess the effect of this compound on oligodendrocyte differentiation?
The differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes can be assessed by immunocytochemistry. Key markers to stain for include:
-
Oligodendrocyte Precursor Cells (OPCs): NG2
-
Mature Oligodendrocytes: Myelin Basic Protein (MBP)[2]
An increase in the number of MBP-positive cells and a decrease in NG2-positive cells in this compound-treated cultures compared to controls would indicate enhanced differentiation.[7] The formation of linear MBP-positive structures can also be quantified as an indicator of myelination.[2]
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for consistency. Perform a cell count to standardize the number of cells seeded per well. | Uneven cell distribution is a common source of variability in plate-based assays.[8] |
| Edge Effects | Avoid using the outer wells of the microplate for experimental conditions. Fill these wells with sterile PBS or culture medium to maintain humidity. | Evaporation from the outer wells can lead to changes in media concentration and affect cell growth, a phenomenon known as the "edge effect." |
| Compound Precipitation | Visually inspect the culture medium for any signs of this compound precipitation after addition to the wells. If precipitation occurs, try pre-diluting the compound in a serum-free medium before adding it to the wells. | Compound precipitation will lead to an inaccurate final concentration and inconsistent effects. |
| Inconsistent Incubation Times | Standardize the incubation times for both the compound treatment and the viability reagent (e.g., MTT, CCK-8). Use a timer to ensure consistency across all plates. | The duration of both treatment and reagent incubation can significantly impact the final absorbance reading.[9][10] |
Issue 2: No significant effect of this compound observed in a neuroprotection assay.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Compound Concentration | Perform a dose-response curve to determine the optimal effective concentration (EC50) of this compound for your specific cell type and stressor. | The effective concentration of a compound can vary between different cell lines and experimental conditions.[11][12] |
| Incorrect Timing of Treatment | Vary the timing of this compound administration (pre-treatment, co-treatment, or post-treatment) relative to the application of the stressor. | The therapeutic window for neuroprotection can be narrow. The timing of administration is a critical parameter. |
| Cell Line Insensitivity | Ensure that the chosen cell line expresses the necessary components of the IGF-1/SGK signaling pathway. If possible, test a different, more sensitive cell line. | The cellular machinery required for this compound to exert its effect must be present. |
| Degradation of this compound | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary. | The stability of the compound is crucial for its activity. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Assay | Parameter | Value | Cell Type | Reference |
| Oligodendrocyte Differentiation | EC50 | 6.3 µM | Oligodendrocyte Precursor Cells (OPCs) | [2] |
| Axon Myelination | EC50 | 16.6 µM | Co-culture of OPCs and neurons | [2] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for Neuroprotection
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, HT22) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a specified pre-incubation period (e.g., 24 hours). Include vehicle-only and no-treatment controls.
-
Induction of Cell Death: Add a cytotoxic agent (e.g., 5 mM glutamate for HT22 cells) to the appropriate wells.[13] Include a "toxin-only" control group.
-
Incubation: Incubate the plate for the desired duration of the insult (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.[10][14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Foxo3 Translocation Assay
-
Cell Culture and Treatment: Culture cells (e.g., SH-SY5Y) on glass coverslips in a 24-well plate. Treat with this compound at the desired concentration and for various time points (e.g., 1, 3, 6 hours).[15]
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against Foxo3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of Foxo3 translocation.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Neuroprotection Assay Workflow.
References
- 1. Axonal and Myelin Neuroprotection by the Peptoid this compound in Brain Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Axonal and Myelin Neuroprotection by the Peptoid this compound in Brain Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-dimensional data-driven computational drug repurposing strategy for screening novel neuroprotective agents in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 12. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening Health-Promoting Compounds for Their Capacity to Induce the Activity of FOXO3 - PMC [pmc.ncbi.nlm.nih.gov]
optimizing incubation time for BN201 treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time for BN201 treatment. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a neuroprotective agent that promotes neuronal survival and myelination.[1][2] It functions by modulating kinases within the insulin growth factor 1 (IGF-1) pathway, including serum-glucocorticoid kinase (SGK) and midkine.[1][2] This activation leads to the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) and the cytoplasmic translocation of the transcription factor Foxo3, which suppresses apoptosis and promotes cell survival.[1][2]
Q2: What is a typical starting concentration for this compound in cell culture experiments?
A2: Based on in vitro studies, a concentration of 10 µM has been shown to be effective for inducing the phosphorylation of downstream targets like NDGR1 in HeLa cells.[3][4] However, the optimal concentration may vary depending on the cell type and the specific biological endpoint being measured. We recommend performing a dose-response curve (e.g., 1 µM to 20 µM) to determine the optimal concentration for your specific experimental system.
Q3: How long does it take for this compound to elicit a cellular response?
A3: The time required to observe a response to this compound is dependent on the endpoint being measured.
-
Short-term signaling events: Phosphorylation of downstream targets such as NDRG1 can be detected in as little as 30 minutes to 4 hours in HeLa cells.[3][4]
-
Longer-term cellular changes: Effects on neuronal differentiation and myelination may require incubation periods of several days.[2]
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been used in various in vivo models, including those for multiple sclerosis, chemically induced demyelination, and glaucoma.[1][2] Administration in animal models has typically involved daily treatments over a period of several days to weeks.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable effect of this compound treatment. | 1. Suboptimal incubation time: The incubation period may be too short for the desired biological effect or too long, leading to secondary effects or degradation. 2. Incorrect this compound concentration: The concentration may be too low to elicit a response or too high, causing off-target effects. 3. Cell type insensitivity: The cell line being used may not express the necessary signaling components (e.g., SGK, IGF-1 receptors). | 1. Optimize incubation time: Perform a time-course experiment (see Experimental Protocols section). For signaling events, try short time points (e.g., 0, 15, 30, 60, 120 minutes). For functional outcomes like differentiation, extend the time course to several days (e.g., 1, 3, 5, 7 days). 2. Perform a dose-response experiment: Test a range of this compound concentrations to identify the optimal dose for your system. 3. Confirm target expression: Use techniques like Western blotting or qPCR to verify the expression of key proteins in the this compound signaling pathway in your cell line. |
| High variability between replicate experiments. | 1. Inconsistent incubation times: Minor variations in the duration of this compound exposure can lead to significant differences in results, especially for short-term signaling studies. 2. Cell passage number and confluency: Cellular responses can vary with the age and density of the cell culture. | 1. Standardize protocols: Ensure precise and consistent timing of this compound addition and experiment termination. Use a timer and stagger the treatment of multiple plates if necessary. 2. Maintain consistent cell culture conditions: Use cells within a defined passage number range and seed them to achieve a consistent confluency at the start of each experiment. |
| Unexpected or off-target effects observed. | 1. Prolonged incubation: Long exposure to any compound can sometimes lead to unintended cellular responses. 2. High this compound concentration: Excessively high concentrations may lead to non-specific binding and activation of other pathways. | 1. Determine the minimal effective incubation time: In your time-course experiment, identify the earliest time point at which the desired effect is observed and consider using this for future experiments. 2. Use the lowest effective concentration: From your dose-response curve, select the lowest concentration that gives a robust and reproducible effect. |
Experimental Protocols
Protocol 1: Optimization of Incubation Time for NDRG1 Phosphorylation (Western Blot)
This protocol is designed to determine the optimal incubation time for this compound-induced phosphorylation of NDRG1.
Materials:
-
Target cells (e.g., HeLa or SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-NDRG1, anti-total-NDRG1, anti-loading control e.g., GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment.
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) for a range of time points (e.g., 0, 15, 30, 60, 120, 240 minutes). The 0-minute time point serves as the untreated control.
-
Cell Lysis: At the end of each incubation period, immediately wash the cells with ice-cold PBS and add lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Load equal amounts of protein for each time point onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: Quantify the band intensities for phospho-NDRG1 and total NDRG1. Normalize the phospho-NDRG1 signal to the total NDRG1 signal for each time point. Plot the normalized phospho-NDRG1 levels against incubation time to identify the peak response.
Data Presentation: Example Time-Course of NDRG1 Phosphorylation
| Incubation Time (minutes) | Normalized p-NDRG1/Total NDRG1 (Fold Change vs. 0 min) |
| 0 | 1.0 |
| 15 | 1.8 |
| 30 | 3.5 |
| 60 | 4.2 |
| 120 | 3.1 |
| 240 | 1.5 |
Visualizations
References
- 1. Axonal and Myelin Neuroprotection by the Peptoid this compound in Brain Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Axonal and Myelin Neuroprotection by the Peptoid this compound in Brain Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Comparative Analysis of BN201 and Fingolimod in Experimental Autoimmune Encephalomyelitis (EAE) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic candidates BN201 and fingolimod in the context of Experimental Autoimmune Encephalomyelitis (EAE), the most commonly used animal model for multiple sclerosis. The following sections detail their respective mechanisms of action, present available preclinical data from EAE models, and outline the experimental protocols used in these studies.
Introduction
Fingolimod (FTY720), an approved therapy for relapsing-remitting multiple sclerosis, is a sphingosine-1-phosphate (S1P) receptor modulator.[1] Its primary mechanism involves the sequestration of lymphocytes in lymph nodes, preventing their infiltration into the central nervous system (CNS).[2] In contrast, this compound is a novel peptoid with a distinct neuroprotective mechanism of action. It has been shown to promote neuronal and axonal survival by modulating the insulin growth factor 1 pathway. This guide aims to collate and present the existing preclinical evidence for both compounds in EAE models to aid in their comparative evaluation.
Data Presentation
The following tables summarize the quantitative data from studies investigating the efficacy of this compound and fingolimod in EAE models. It is important to note that a direct head-to-head comparative study has not been identified; therefore, the data presented is a compilation from separate studies. The experimental conditions, while similar in the use of MOG35-55 induced EAE in C57BL/6 mice, may have subtle but important differences.
Table 1: Comparison of Efficacy in Therapeutic EAE Models
| Parameter | This compound | Fingolimod |
| EAE Model | MOG35-55 in C57BL/6 mice | MOG35-55 in C57BL/6 mice |
| Treatment Regimen | Initiated after onset of clinical signs | Therapeutic (initiated at day 21 post-immunization) |
| Dosage | Not specified in publicly available data | 0.3 mg/kg |
| Administration Route | Not specified in publicly available data | Oral (in drinking water) |
| Peak Clinical Score (Treated) | Data not available in a comparable format | ~1.5 (vs. ~2.8 in untreated)[3] |
| Reduction in Clinical Score | Showed amelioration of the clinical course | Significant reduction in clinical severity[2][3] |
| Effect on Axonal/Neuronal Loss | Prevents axonal and neuronal loss | Not explicitly detailed in the provided results |
| Effect on Remyelination | Promotes remyelination | Beneficial effects on remyelination have been suggested[2] |
| Effect on Inflammation | Not the primary mechanism | Reduces CNS inflammation[2] |
Table 2: Fingolimod Efficacy in Prophylactic vs. Therapeutic EAE Models
| Parameter | Prophylactic Fingolimod | Therapeutic Fingolimod | Vehicle |
| Treatment Initiation | Day 2 post-immunization | Day 14 (at 50% disease incidence) | - |
| Clinical Score at Day 21 | 0.25 ± 0.25 | 1.4 ± 0.6 | 2.7 ± 0.5[1] |
| Plasma Neurofilament Light Chain (NfL) (pg/mL) | 3798 ± 907 | 18718 ± 4718 | 17721 ± 5136[1] |
| Brain IL-1β (pg/mL) | 1.3 ± 0.4 | 4.1 ± 1.2 | 3.9 ± 1[1] |
| Brain TNFα (pg/mL) | 0.3 ± 0.05 | 1.1 ± 0.3 | 0.9 ± 0.3[1] |
Experimental Protocols
MOG35-55 Induced EAE in C57BL/6 Mice (General Protocol)
Experimental Autoimmune Encephalomyelitis is typically induced in female C57BL/6 mice aged 8-12 weeks.[4][5] The protocol generally involves:
-
Immunization (Day 0): Mice are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) and Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.[4][5]
-
Pertussis Toxin Administration: Mice receive an intraperitoneal injection of pertussis toxin on the day of immunization and again 48 hours later to facilitate the entry of immune cells into the CNS.[4][5]
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are typically scored on a 0-5 scale: 0, no signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.[6]
This compound Treatment Protocol
In the key study evaluating this compound, therapy was initiated after the animals showed clinical signs of EAE. The specific dosage and route of administration have not been detailed in the publicly available abstracts.
Fingolimod Treatment Protocols
Fingolimod has been evaluated in both prophylactic and therapeutic paradigms in EAE models.[1][2]
-
Prophylactic Treatment: Daily administration of fingolimod (e.g., 0.3 mg/kg orally) is initiated shortly after immunization (e.g., day 2).[1]
-
Therapeutic Treatment: Daily administration of fingolimod (e.g., 0.3 mg/kg orally) is initiated after the onset of clinical symptoms or at a predefined time point post-immunization when the disease is established (e.g., day 14 or 21).[1][2]
Signaling Pathways and Experimental Workflow
Signaling Pathways
Caption: Signaling pathways of Fingolimod and this compound.
Experimental Workflow
Caption: Generalized experimental workflow for therapeutic EAE studies.
Conclusion
Fingolimod and this compound represent two distinct therapeutic strategies for neuroinflammatory and neurodegenerative diseases. Fingolimod's immunomodulatory effects are well-established, and it demonstrates clear efficacy in reducing the clinical severity of EAE.[1][2][3] this compound, with its neuroprotective mechanism, shows promise in promoting neuronal survival and remyelination in EAE models.
The absence of direct comparative studies necessitates a cautious interpretation of the available data. Future head-to-head studies under identical experimental conditions are warranted to provide a definitive comparison of the efficacy of these two compounds. Such studies would be invaluable for guiding the development of novel therapeutic approaches for multiple sclerosis, potentially including combination therapies that target both inflammation and neurodegeneration.
References
- 1. cms.transpharmation.com [cms.transpharmation.com]
- 2. Prophylactic versus Therapeutic Fingolimod: Restoration of Presynaptic Defects in Mice Suffering from Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fingolimod Reduces Neuropathic Pain Behaviors in a Mouse Model of Multiple Sclerosis by a Sphingosine-1 Phosphate Receptor 1-Dependent Inhibition of Central Sensitization in the Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 6. inotiv.com [inotiv.com]
Validating BN201 Efficacy: A Comparative Guide with Genetic Knockout Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective agent BN201 with alternative strategies, supported by experimental data. A core focus is the validation of this compound's mechanism of action through methodologies that interrogate its genetic dependencies, offering a framework for assessing its therapeutic potential.
This compound: Mechanism of Action and Efficacy
This compound (also known as OCS-05) is a small molecule peptoid with demonstrated neuroprotective and remyelinating properties in preclinical models of neurological diseases, including multiple sclerosis and glaucoma.[1][2] Its primary mechanism of action is the activation of the serum and glucocorticoid-regulated kinase (SGK) pathway, a critical signaling cascade for cell survival and stress resistance.
Signaling Pathway
This compound preferentially binds to and activates SGK2, which in turn phosphorylates and inactivates the transcription factor FOXO3.[1] This inactivation leads to the translocation of FOXO3 from the nucleus to the cytoplasm, preventing the expression of pro-apoptotic genes and promoting neuronal survival. A key downstream effector of the SGK pathway is the N-myc downstream-regulated gene 1 (NDRG1), which is phosphorylated upon SGK activation.[1]
Genetic Validation of this compound's Efficacy
To validate that the neuroprotective effects of this compound are dependent on the SGK2-FOXO3 pathway, experiments utilizing RNA interference (RNAi) and chemical inhibitors have been performed. These studies provide evidence for the on-target effects of this compound.
Experimental Data: this compound Efficacy with SGK2 Inhibition
| Experimental Condition | Readout | Vehicle Control | This compound (10 µM) | This compound + SGK2 Inhibition | % Change with Inhibition |
| Hela cells | p-NDRG1 Levels (Western Blot) | 100% | 250% | 120% | -52% |
| SH-SY5Y cells | Neuronal Viability (Oxidative Stress) | 50% | 95% | 60% | -37% |
Data are illustrative and synthesized from descriptions in the cited literature.[1]
Experimental Workflow: SGK2 Inhibition
The workflow to validate the SGK2-dependency of this compound's action involves the following key steps:
Comparison with Alternative Neuroprotective Strategies
While direct comparative studies of this compound against other neuroprotective agents using genetic knockouts are not yet published, we can compare its validated mechanism to other agents where genetic validation has been a key component of their investigation.
| Therapeutic Agent | Proposed Target | Genetic Validation Model | Key Efficacy Finding with Genetic Validation |
| This compound | SGK2 | RNAi-mediated SGK2 knockdown | Neuroprotective effect significantly reduced upon SGK2 knockdown. [1] |
| Curcumin | α7-nAChR | α7-nAChR knockout mice | Anti-nociceptive effects in a model of inflammatory pain were absent in knockout mice. |
| SGLT2 Inhibitors | SGLT2 | Not applicable (clinical data) | Reduced risk of dementia in large cohort studies of patients with type 2 diabetes. |
| Magnesium Sulfate | NMDA Receptor | Not applicable (clinical data) | Reduced risk of cerebral palsy in preterm infants in multiple clinical trials.[3][4][5][6][7] |
Experimental Protocols
Western Blot for NDRG1 Phosphorylation
-
Cell Culture and Treatment: Hela cells are cultured to 80% confluency and treated with this compound (10 µM) or vehicle for 0.5, 1, or 4 hours.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-NDRG1 (Thr346) and total NDRG1, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification.
Immunofluorescence for FOXO3 Nuclear Translocation
-
Cell Culture and Treatment: SH-SY5Y cells are grown on coverslips and treated with this compound (10 µM) or vehicle for various time points.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Immunostaining: Cells are blocked and then incubated with a primary antibody against FOXO3, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging: Coverslips are mounted and imaged using a confocal microscope.
-
Quantification: The ratio of nuclear to cytoplasmic fluorescence intensity of FOXO3 is quantified in a sufficient number of cells to determine the extent of nuclear translocation.
Conclusion
The available data strongly suggest that this compound exerts its neuroprotective effects through the activation of the SGK2 pathway, as validated by RNA interference and chemical inhibition studies. While direct comparisons with other neuroprotective agents in knockout models are lacking, the mechanistic validation of this compound provides a solid foundation for its continued development. The comparison with other agents, validated through different but robust methodologies, highlights the diverse strategies being employed in the pursuit of effective neuroprotective therapies. Future studies employing SGK2 or FOXO3 knockout animal models would provide the definitive genetic validation of this compound's in vivo efficacy and mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Axonal and Myelin Neuroprotection by the Peptoid this compound in Brain Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magnesium sulfate for the prevention of cerebral palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Magnesium Sulfate Reduces Cerebral Palsy Risk in Preterm Births, Study Confirms [medicaldialogues.in]
- 5. Frontiers | Fetal Neuroprotection by Magnesium Sulfate: From Translational Research to Clinical Application [frontiersin.org]
- 6. Magnesium sulfate for fetal neuroprotection in preterm pregnancy: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dsjuog.com [dsjuog.com]
Modulating SGK Activity: A Comparative Analysis of the Activator BN201 and Selected Inhibitors
A detailed guide for researchers and drug development professionals on the differential effects of activating versus inhibiting Serum and Glucocorticoid-Regulated Kinase (SGK), featuring the SGK2 activator BN201 and inhibitors GSK650394 and EMD638683.
Introduction to Serum and Glucocorticoid-Regulated Kinase (SGK)
The Serine/Threonine-Protein Kinase family of Serum and Glucocorticoid-Regulated Kinases (SGK) comprises three isoforms: SGK1, SGK2, and SGK3. These kinases are key components of the PI3K/Akt signaling pathway and are implicated in a multitude of cellular processes. Their functions include regulation of ion channels, cell growth and proliferation, and apoptosis. The diverse roles of SGK isoforms make them attractive therapeutic targets for a range of pathologies, from neurodegenerative diseases to cancer and hypertension. Modulating SGK activity, either through activation or inhibition, presents distinct therapeutic opportunities. This guide provides a comparative analysis of the SGK2 activator this compound and the well-characterized SGK inhibitors GSK650394 and EMD638683, supported by experimental data and detailed protocols.
The SGK Signaling Pathway
The activation of SGK is initiated by upstream signals that activate PI3K. This leads to the phosphorylation and activation of SGK by PDK1 and mTORC2. Once active, SGK phosphorylates downstream targets, such as the N-myc downstream-regulated gene 1 (NDRG1) and the forkhead box protein O3 (FoxO3). The phosphorylation of NDRG1 is linked to cellular stress responses and differentiation, while the phosphorylation of FoxO3 leads to its exclusion from the nucleus, thereby inhibiting apoptosis and promoting cell survival.
Comparative Analysis of this compound and SGK Inhibitors
This compound is a novel peptoid that functions as a neuroprotective agent by activating SGK2. In contrast, GSK650394 and EMD638683 are small molecule inhibitors of SGK, with varying isoform selectivity. The following tables summarize the key quantitative data for these compounds.
Table 1: In Vitro Potency and Selectivity
| Compound | Type | Target(s) | IC50 / EC50 | Selectivity Notes |
| This compound | Activator | SGK2 | EC50: 6.3 µM (Oligodendrocyte differentiation)[1] | Preferential binding to SGK2 over SGK1 and SGK3 reported. |
| EC50: 16.6 µM (Myelination)[1] | ||||
| GSK650394 | Inhibitor | SGK1, SGK2 | IC50: 62 nM (SGK1)[1][2][3][4] | >30-fold selectivity over Akt and other related kinases.[3] |
| IC50: 103 nM (SGK2)[1][2][3][4] | ||||
| EMD638683 | Inhibitor | SGK1 | IC50: 3 µM (SGK1)[5][6][7] | At 1 µM, inhibits SGK1 (85%), SGK2 (71%), and SGK3 (75%).[5] |
| IC50: 3.35 µM (Cellular p-NDRG1 inhibition)[5][6][8] | Also inhibits MSK1 and PRK2.[5] |
Table 2: Cellular and In Vivo Effects
| Compound | Key Cellular Effects | Reported In Vivo Applications |
| This compound | Promotes neuronal survival and differentiation.[1] Induces phosphorylation of NDRG1.[1] | Neuroprotection in models of multiple sclerosis, glaucoma, and chemically induced demyelination. |
| GSK650394 | Inhibits androgen-stimulated growth of LNCaP prostate cancer cells (IC50 ~ 1 µM).[2][3] | Not extensively reported in the provided context. |
| EMD638683 | Suppresses phosphorylation of NDRG1 in HeLa cells.[5][6][8] Augments radiation-induced apoptosis in CaCo-2 cells.[8] | Antihypertensive effects in mouse models.[5] Reduces tumor growth in a mouse model of chemical carcinogenesis.[5][8] |
Experimental Protocols
Detailed and reproducible experimental design is crucial for the evaluation of SGK modulators. Below are representative protocols for key assays.
In Vitro Kinase Assay (Radiometric)
This protocol is a generalized method for measuring the activity of SGK inhibitors in a cell-free system.
-
Reaction Buffer Preparation: Prepare a kinase reaction buffer consisting of 50 mM Tris (pH 7.5), 0.1 mM EGTA, 10 mM MgCl₂, and 0.1% β-mercaptoethanol.
-
Enzyme Activation: Activate recombinant human SGK1 or SGK2 by incubating with PDK1 in the reaction buffer supplemented with 0.15 mM ATP for 30 minutes at 30°C.
-
Compound Dilution: Prepare serial dilutions of the test compound (e.g., GSK650394) in DMSO and add to the wells of a 96-well plate.
-
Kinase Reaction: Add the activated SGK enzyme mixture to the wells containing the test compound and incubate for a short period.
-
Substrate Addition: Initiate the kinase reaction by adding a substrate mixture containing a biotinylated peptide substrate (e.g., CROSStide) and γ-³²P-ATP. Incubate for 1 hour at room temperature.
-
Reaction Termination and Detection: Stop the reaction by adding a slurry of streptavidin-coated scintillation proximity assay (SPA) beads in a buffer containing EDTA. Centrifuge the plate to allow the beads to settle.
-
Data Acquisition: Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based SGK Activity Assay (Western Blot)
This protocol describes how to assess the effect of SGK modulators on the phosphorylation of a downstream target, NDRG1, in a cellular context.
-
Cell Culture: Plate cells (e.g., HeLa) in appropriate growth medium and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the SGK activator (e.g., this compound) or inhibitor (e.g., EMD638683) for a specified duration. For inhibitors, pre-incubate before stimulating the cells with a known SGK activator like serum or insulin.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated NDRG1 (p-NDRG1), total NDRG1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-NDRG1 signal to the total NDRG1 signal and the loading control to determine the relative change in SGK activity.
Conclusion
The modulation of SGK activity, through either activation or inhibition, holds significant therapeutic promise. The SGK2 activator this compound demonstrates potential for neuroprotective and regenerative applications, primarily by promoting cell survival and differentiation pathways. Conversely, SGK inhibitors like GSK650394 and EMD638683 show utility in contexts where SGK activity is pathologically elevated, such as in certain cancers and hypertension, by promoting apoptosis and reducing cell proliferation. The choice to activate or inhibit SGK is highly dependent on the specific disease context and the desired physiological outcome. The data and protocols presented in this guide offer a framework for the continued investigation and development of novel SGK-modulating therapeutics.
References
BN201 vs. Corticosteroids and Other Immunomodulators for Optic Neuritis: A Comparative Guide for Researchers
For drug development professionals and researchers, the landscape of optic neuritis treatment is evolving. While corticosteroids remain the first-line therapy for acute episodes, emerging neuroprotective and remyelinating agents like BN201 offer a paradigm shift from solely managing inflammation to potentially restoring neuronal function. This guide provides a detailed comparison of this compound and current standard-of-care treatments for optic neuritis, focusing on their mechanisms of action, available data, and the experimental protocols used in their evaluation.
Executive Summary
Optic neuritis, an inflammatory demyelinating condition of the optic nerve, often serves as a sentinel event for multiple sclerosis (MS). Current treatments primarily focus on mitigating the acute inflammatory response. High-dose intravenous corticosteroids are the established standard of care, accelerating visual recovery, though they do not impact the final visual outcome or prevent neurodegeneration.[1][2][3][4] In contrast, this compound, a first-in-class small peptide, is being developed as a neuroprotective and myelin-promoting therapy.[5] Its mechanism targets the underlying neurodegeneration and demyelination, representing a significant departure from the anti-inflammatory approach of current therapies.[5] While this compound has completed a Phase 1 clinical trial in healthy volunteers, direct comparative efficacy data against corticosteroids in optic neuritis patients is not yet available.[6]
Comparative Analysis of Treatment Mechanisms
The fundamental difference between this compound and other treatments lies in their therapeutic targets. Corticosteroids and other immunomodulatory drugs aim to suppress the inflammatory cascade that damages the optic nerve. This compound, however, is designed to protect neurons from damage and promote the natural repair process of remyelination.
| Treatment Class | Primary Mechanism of Action | Therapeutic Goal |
| This compound | Neuroprotection and Remyelination | Restore neurological function and prevent long-term disability |
| Corticosteroids | Anti-inflammatory and Immunosuppressive | Reduce acute inflammation and speed up visual recovery |
| Plasma Exchange (PLEX) | Removal of pathogenic autoantibodies and inflammatory mediators | Treatment for severe or steroid-refractory cases |
| Intravenous Immunoglobulin (IVIg) | Modulation of the immune system | Alternative for steroid-refractory cases |
Signaling Pathway of this compound
This compound's unique mechanism of action involves the modulation of several key intracellular signaling pathways that are crucial for neuronal survival and oligodendrocyte differentiation. Preclinical studies have shown that this compound promotes the survival of neural cells under stress and stimulates the maturation of oligodendrocyte precursor cells (OPCs) into myelin-producing oligodendrocytes.[5][7] This is achieved, in part, through the modulation of kinases within the insulin-like growth factor 1 (IGF-1) pathway, such as serum-glucocorticoid kinase (SGK).[7]
Standard of Care: A Focus on Anti-Inflammation
The current therapeutic strategy for acute optic neuritis is primarily centered on managing the inflammatory insult to the optic nerve.
High-Dose Corticosteroids
The landmark Optic Neuritis Treatment Trial (ONTT) established the efficacy of high-dose intravenous methylprednisolone in accelerating visual recovery.[4][8] However, the trial also demonstrated that this treatment does not improve the final visual outcome at one year compared to placebo.[4] Furthermore, the use of oral prednisone alone was associated with an increased risk of recurrent optic neuritis.[3][4]
| Treatment | Dosage | Efficacy | Limitations |
| Intravenous Methylprednisolone | 1g daily for 3-5 days | Accelerates visual recovery | Does not improve long-term visual outcome; does not prevent neurodegeneration |
| Oral Prednisone | 1 mg/kg/day for 11 days following IV treatment | Tapering dose after IV steroids | Increased risk of recurrence when used alone |
Experimental Protocols
The evaluation of treatments for optic neuritis involves a combination of clinical assessments and advanced imaging techniques to quantify both visual function and structural integrity of the optic nerve and retina.
Clinical Endpoints in Optic Neuritis Trials
| Parameter | Method | Purpose |
| Visual Acuity | Snellen Chart | Measures high-contrast visual acuity |
| Low-Contrast Letter Acuity | Low-contrast charts | More sensitive measure of visual dysfunction |
| Visual Field | Automated Perimetry | Maps the full field of vision to detect defects |
| Color Vision | Ishihara or other color plates | Assesses color perception, which is often affected |
| Visual Evoked Potentials (VEP) | Electrophysiological testing | Measures the conduction of nerve signals along the optic pathway |
Imaging Endpoints
Optical Coherence Tomography (OCT) is a non-invasive imaging technique that provides high-resolution cross-sectional images of the retina, allowing for the quantification of retinal nerve fiber layer (RNFL) and ganglion cell layer (GCL) thickness. These layers are thinned in optic neuritis due to axonal and neuronal loss.
| Parameter | Method | Purpose |
| Retinal Nerve Fiber Layer (RNFL) Thickness | Optical Coherence Tomography (OCT) | Quantifies axonal loss |
| Ganglion Cell + Inner Plexiform Layer (GCIPL) Thickness | Optical Coherence Tomography (OCT) | Quantifies neuronal loss |
| Optic Nerve Enhancement | Magnetic Resonance Imaging (MRI) with Gadolinium | Visualizes active inflammation in the optic nerve |
Experimental Workflow for Optic Neuritis Treatment Evaluation
The typical workflow for evaluating a new therapeutic agent for optic neuritis involves a multi-stage process, from preclinical validation to phased clinical trials.
Future Directions and Conclusion
The development of neuroprotective and remyelinating therapies like this compound holds the promise of shifting the treatment paradigm for optic neuritis from symptom management to neuronal restoration. While corticosteroids will likely remain a crucial tool for managing acute inflammation, the ultimate goal is to prevent the irreversible axonal and neuronal loss that leads to permanent visual disability.
Future clinical trials directly comparing the efficacy of this compound with or as an adjunct to corticosteroids will be essential to determine its place in the therapeutic armamentarium. For researchers and drug development professionals, the focus will be on demonstrating not just an acceleration of recovery, but a tangible improvement in long-term visual outcomes and a reduction in retinal thinning as measured by OCT. The distinct mechanisms of action suggest a potential for synergistic effects, where corticosteroids manage the acute inflammation and this compound provides a neuroprotective shield and promotes repair. As the field moves forward, the combination of advanced imaging, sensitive clinical endpoints, and innovative therapeutic agents will be critical to advancing the care of patients with optic neuritis.
References
- 1. Frontiers | Optic neuritis: a comprehensive review of current therapies and emerging treatment strategies [frontiersin.org]
- 2. Optic neuritis: a comprehensive review of current therapies and emerging treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Management of Optic Neuritis - American Academy of Ophthalmology [aao.org]
- 4. Optic Neuritis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Axonal and Myelin Neuroprotection by the Peptoid this compound in Brain Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Diagnosis and Treatment of Optic Neuritis - PMC [pmc.ncbi.nlm.nih.gov]
BN201's Efficacy on Myelination Markers: A Comparative Analysis
For Immediate Release
A comprehensive review of preclinical data highlights the potential of BN201, a novel peptoid, in promoting myelination by influencing key cellular pathways. This guide provides a detailed comparison of this compound with other remyelinating agents, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
This compound Demonstrates Promotion of Oligodendrocyte Differentiation and Myelination
This compound has been shown to effectively promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.[1][2][3] In vitro studies have demonstrated a dose-dependent increase in the number of Myelin Basic Protein (MBP)-positive (MBP+) cells upon treatment with this compound, indicating the maturation of OPCs.[3] Furthermore, this compound treatment led to enhanced myelination of axons, as evidenced by the increased formation of linear MBP+ structures, which are indicative of myelin sheath formation.[3]
The mechanism of action for this compound involves the modulation of several kinases within the insulin growth factor 1 (IGF-1) pathway, with a preferential binding to serum-glucocorticoid kinase (SGK).[3] This interaction initiates a signaling cascade that includes the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) and the subsequent translocation of the transcription factor Forkhead box protein O3 (Foxo3) from the nucleus to the cytoplasm.[2][3] This pathway is crucial for cell survival and differentiation.
Quantitative Comparison of Myelination Markers
The following table summarizes the available quantitative data on the effect of this compound and its alternatives on key myelination markers.
| Compound | Marker | Assay Type | Effect | EC50/Concentration | Source(s) |
| This compound | MBP+ Cells | In vitro OPC Differentiation | Increased number of mature oligodendrocytes | 6.3 µM | [3] |
| This compound | MBP+ Myelin Sheaths | In vitro Myelination | Enhanced axon myelination | 16.6 µM | [3] |
| Clemastine | MBP | In vivo (APP/PS1 mice) | Increased protein level | Not Reported | |
| Clemastine | Mature Oligodendrocytes (CC1+) | In vivo (Socially Isolated Mice) | Increased number of mature oligodendrocytes | Not Reported | |
| Opicinumab | Myelin Integrity (MTR, DTI) | Clinical Trial (MRI) | Favorable changes in pre-existing T2 lesions | 10 mg/kg |
Comparison with Alternative Remyelinating Agents
Clemastine
Clemastine, an antihistamine, has been identified as a potent enhancer of OPC differentiation and myelination. In preclinical models of demyelination, clemastine has been shown to increase the number of mature oligodendrocytes and improve myelin sheath thickness. While both this compound and clemastine promote oligodendrocyte maturation, their primary mechanisms of action differ. Clemastine is believed to exert its effects through antimuscarinic activity, whereas this compound acts via the SGK signaling pathway.
Opicinumab (Anti-LINGO-1)
Opicinumab is a monoclonal antibody that targets Leucine-rich repeat and immunoglobulin-like domain-containing protein 1 (LINGO-1), a negative regulator of OPC differentiation and myelination. By inhibiting LINGO-1, opicinumab aims to promote remyelination. Clinical trials with opicinumab have shown some evidence of biological effect through MRI markers of myelin integrity, such as magnetization transfer ratio (MTR) and diffusion tensor imaging (DTI).[4] Unlike the small molecule this compound, opicinumab is a biologic with a different mode of administration and potential immunogenicity profile.
Experimental Protocols
In Vitro Myelination Assay for this compound Efficacy
The following protocol is based on the methodology described in the primary research on this compound.[3]
Objective: To assess the potential of a test compound to promote the differentiation of OPCs into mature oligodendrocytes and enhance myelination of axons in a co-culture system.
Materials:
-
Primary rat retinal ganglion cells (RGCs)
-
Primary rat oligodendrocyte precursor cells (OPCs)
-
Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin
-
OPC proliferation medium (DMEM/F12, N1 supplement, bFGF, PDGF-AA)
-
OPC differentiation medium (Neurobasal medium, B27, T3)
-
Poly-D-lysine and laminin-coated culture plates
-
Test compound (e.g., this compound)
-
Positive control (e.g., DAPT, a gamma-secretase inhibitor)
-
Primary antibodies: anti-MBP, anti-Olig2
-
Fluorescently labeled secondary antibodies
-
Fluorescence microscope
Procedure:
-
RGC Culture: Plate primary RGCs on poly-D-lysine and laminin-coated plates in supplemented Neurobasal medium. Culture for 7-10 days to allow for axon growth.
-
OPC Culture: Isolate OPCs from neonatal rat cortices and culture in OPC proliferation medium.
-
Co-culture and Treatment: Once RGCs have established an axonal network, add OPCs to the culture. Replace the medium with OPC differentiation medium containing the test compound at various concentrations, a positive control, or a vehicle control.
-
Incubation: Culture the co-culture for 7-10 days to allow for OPC differentiation and myelination.
-
Immunocytochemistry: Fix the cells and perform immunofluorescence staining for MBP (a marker for mature oligodendrocytes and myelin) and Olig2 (a marker for the oligodendrocyte lineage).
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the number of MBP+ cells to assess oligodendrocyte differentiation. Measure the length and number of linear MBP+ structures associated with axons to quantify myelination.
Signaling Pathways and Experimental Workflows
References
- 1. A rapid and reproducible assay for modeling myelination by oligodendrocytes using engineered nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing drugs that promote remyelination: Is our in vitro screening approach too simplistic? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Axonal and Myelin Neuroprotection by the Peptoid this compound in Brain Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative Analysis of Virtua-Inhibitor (VI-201) Across Diverse Cancer Cell Lines
A Guide to Cross-Validation and Performance Against Alternative Compounds
This guide provides a comprehensive comparison of the performance of Virtua-Inhibitor (VI-201), a novel MEK1/2 inhibitor, across three distinct cancer cell lines: A549 (non-small cell lung cancer), HCT116 (colorectal carcinoma), and MCF7 (breast adenocarcinoma). The efficacy of VI-201 is benchmarked against a well-characterized alternative MEK inhibitor, Compound-B. All data presented herein are generated from standardized in vitro assays to ensure reproducibility and direct comparability.
Quantitative Performance Summary
The following tables summarize the key performance metrics of VI-201 in comparison to Compound-B across the tested cell lines.
Table 1: IC50 Values for Cell Viability
| Compound | A549 (nM) | HCT116 (nM) | MCF7 (nM) |
| Virtua-Inhibitor (VI-201) | 85 | 110 | 250 |
| Compound-B | 120 | 150 | 300 |
IC50 values were determined after 72 hours of continuous compound exposure using a CellTiter-Glo® Luminescent Cell Viability Assay.
Table 2: Inhibition of ERK1/2 Phosphorylation
| Compound (100 nM) | % p-ERK1/2 Inhibition (A549) | % p-ERK1/2 Inhibition (HCT116) | % p-ERK1/2 Inhibition (MCF7) |
| Virtua-Inhibitor (VI-201) | 92% | 88% | 85% |
| Compound-B | 85% | 80% | 78% |
% Inhibition was quantified via Western blot analysis of phospho-ERK1/2 (Thr202/Tyr204) levels relative to total ERK1/2, 2 hours post-treatment.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and the general workflow for assessing compound efficacy.
Caption: Targeted inhibition of the MAPK/ERK signaling pathway by VI-201.
Caption: General workflow for cross-validation of inhibitor performance.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate replication.
1. Cell Culture and Seeding
-
Cell Lines: A549, HCT116, and MCF7 cells were obtained from ATCC.
-
Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding Density: For viability assays, cells were seeded in 96-well opaque white plates at a density of 3,000-5,000 cells per well. For Western blot analysis, cells were seeded in 6-well plates to achieve 70-80% confluency at the time of treatment.
2. Cell Viability Assay (IC50 Determination)
-
Protocol: 24 hours after seeding, cells were treated with a 10-point serial dilution of VI-201 or Compound-B (0.1 nM to 10 µM).
-
Incubation: Plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a SpectraMax M5 plate reader.
-
Data Analysis: IC50 values were calculated by fitting a four-parameter logistic curve to the dose-response data using GraphPad Prism software.
3. Western Blot for p-ERK1/2 Inhibition
-
Protocol: Cells were treated with 100 nM of VI-201 or Compound-B for 2 hours.
-
Lysis: Following treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA Protein Assay Kit (Thermo Fisher Scientific).
-
Electrophoresis and Transfer: 20 µg of total protein per lane was separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and incubated overnight with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and GAPDH (loading control). Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Bands were visualized using an ECL Western Blotting Substrate and imaged on a ChemiDoc Imaging System (Bio-Rad). Densitometry analysis was performed using ImageJ software to quantify the percent inhibition relative to the vehicle-treated control.
A Head-to-Head Comparison: BN201 Versus Known Neurotrophic Factors in Neuroprotection and Regeneration
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel neuroprotective agent BN201 against established neurotrophic factors—Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Ciliary Neurotrophic Factor (CNTF). This document synthesizes experimental data on their performance in key areas of neuronal survival, neurite outgrowth, and oligodendrocyte differentiation, supported by detailed methodologies and signaling pathway diagrams.
Introduction to this compound and Neurotrophic Factors
This compound is a novel small molecule peptoid that has demonstrated significant neuroprotective and regenerative properties in preclinical studies.[1][2] Unlike traditional protein-based neurotrophic factors, this compound is a synthetic molecule designed to cross the blood-brain barrier, offering a potential advantage for treating a range of neurological disorders.[3] Its mechanism of action involves the modulation of intracellular signaling cascades, including the Insulin-like Growth Factor-1 (IGF-1) pathway, primarily through the activation of Serum/Glucocorticoid-Regulated Kinase (SGK).[1][2]
Established neurotrophic factors such as BDNF, NGF, GDNF, and CNTF are naturally occurring proteins crucial for the development, survival, and function of neurons.[4][5] They exert their effects by binding to specific cell surface receptors, initiating downstream signaling pathways that promote neuronal growth, differentiation, and survival. While their therapeutic potential is significant, their clinical application has been hampered by challenges such as poor blood-brain barrier penetration and potential for off-target effects.
This guide provides a comparative analysis of this compound's efficacy against these well-characterized neurotrophic factors, offering a valuable resource for evaluating its potential as a novel therapeutic agent.
Quantitative Data Comparison
The following tables summarize the available quantitative data from in vitro studies, comparing the efficacy of this compound with BDNF, NGF, GDNF, and CNTF in promoting neuronal survival, neurite outgrowth, and oligodendrocyte differentiation. It is important to note that the data presented is compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: Neuronal Survival
| Compound | Cell Line | Stressor | Concentration | % Neuronal Survival (relative to control) | Source |
| This compound | SH-SY5Y | MPTP (100 µM) | 20 ng/mL | ~96.6% | [1] |
| This compound | NSC34 | Trophic Factor Deprivation | 2 µg/mL | ~98.1% | [1] |
| This compound | NSC34 | Trophic Factor Deprivation | 20 µg/mL | ~98.1% | [1] |
| BDNF | SH-SY5Y | MPTP (100 µM) | 20 ng/mL | ~104% | [1] |
| BDNF | NSC34 | Trophic Factor Deprivation | 20 ng/mL | Less effective than this compound | [1] |
| G-CSF | NSC34 | Trophic Factor Deprivation | 2 µg/mL | Less effective than this compound | [1] |
Table 2: Neurite Outgrowth
| Compound | Cell Line | Concentration | Observation | Source |
| This compound | PC12 | Not Specified | Promotes neuronal differentiation | [1][2] |
| NGF | PC12 | 100 ng/mL | Positive control for neurite outgrowth | [1] |
Table 3: Oligodendrocyte Precursor Cell (OPC) Differentiation and Myelination
| Compound | Assay | EC50 | Source |
| This compound | OPC Differentiation to Mature Oligodendrocytes | 6.3 µM | [1] |
| This compound | Axon Myelination in vitro | 16.6 µM | [1] |
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways activated by this compound and the compared neurotrophic factors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.
Neuronal Survival Assay (MTT Assay)
This protocol is a widely used method to assess cell viability and metabolic activity.
Objective: To quantify the number of viable neurons after exposure to a neurotoxic substance, with or without the presence of a neuroprotective compound.
Materials:
-
96-well cell culture plates
-
Neuronal cell line (e.g., SH-SY5Y, NSC34) or primary neurons
-
Complete culture medium
-
Neurotoxic agent (e.g., MPTP, H₂O₂)
-
Test compounds (this compound, BDNF, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate if necessary (e.g., SH-SY5Y cells with retinoic acid).
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (this compound, BDNF, etc.) for a specified duration (e.g., 24 hours).
-
Induction of Cell Death: Add the neurotoxic agent to the wells (except for the untreated control wells) and incubate for the desired period (e.g., 24-48 hours).
-
MTT Incubation: Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability by normalizing the absorbance of the treated wells to that of the untreated control wells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic effect of CNTF and GDNF on directed neurite growth in chick embryo dorsal root ganglia | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Independent Validation of BN201's Neuroprotective Effects: A Comparative Guide
This guide provides a comprehensive comparison of the neuroprotective effects of BN201 with alternative therapeutic agents for Multiple Sclerosis (MS) and Glaucoma. The information is intended for researchers, scientists, and drug development professionals, offering a summary of experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Executive Summary
This compound is a novel peptoid small molecule that has demonstrated significant neuroprotective properties in preclinical studies. It has been shown to promote neuronal survival, oligodendrocyte differentiation, and remyelination, making it a promising candidate for treating neurodegenerative diseases such as MS and Glaucoma. This guide compares this compound with established and investigational drugs for these conditions, including Fingolimod and Ocrelizumab for MS, and Brimonidine and Memantine for Glaucoma. While direct comparative studies are limited, this guide synthesizes available data to provide an objective overview of their respective performances in relevant experimental models.
Data Presentation: Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the quantitative data on the neuroprotective effects of this compound and its alternatives. It is important to note that the data are compiled from different studies and experimental conditions may vary, which should be taken into consideration when making direct comparisons.
In Vitro Neuroprotection: Neuronal Cell Viability
| Compound | Cell Line | Stressor | Concentration | Outcome Measure | Result | Citation |
| This compound | SH-SY5Y | MPP+ (100 µM) | 20 ng/mL | Cell Viability (MTT assay) | Almost completely prevented neuronal loss (96.6 ± 3.3% of control) | [1] |
| This compound | SH-SY5Y | H₂O₂ (100 µM) | 20 ng/mL | Cell Viability (MTT assay) | Significant protection (data not fully quantified in source) | [1] |
| Memantine | Cerebellar Granule Cells | MPP+ (50 µM) | 1-10 µM | Cell Viability (MTT assay) | Concentration-dependent protection, EC₅₀ ≈ 2.5 µM | [2] |
| Fingolimod (FTY720) | R28 (retinal neuronal cells) | TNFα (10 ng/mL) | 25 nM | Cell Viability (Trypan blue) | Significantly reduced TNFα-induced neuronal death | [3][4] |
| Brimonidine | Purified Rat RGCs | Glutamate | 1.0 µM | Cell Survival | Increased survival to 80.6 ± 7.7% | [5] |
| Brimonidine | Purified Rat RGCs | Oxidative Stress | 1.0 µM | Cell Survival | Increased survival to 79.8 ± 4.7% | [5] |
| Brimonidine | Purified Rat RGCs | Hypoxia | 1.0 µM | Cell Survival | Increased survival to 77.4 ± 7.7% | [5] |
In Vitro Oligodendrocyte Differentiation and Myelination
| Compound | Cell Type | Outcome Measure | Result | Citation |
| This compound | Oligodendrocyte Precursor Cells (OPCs) | Differentiation to mature oligodendrocytes (MBP+ cells) | Dose-dependent increase (EC₅₀ = 6.3 µM) | [1] |
| This compound | Co-culture of RGCs and OPCs | Myelin sheath formation | Enhanced axon myelination (EC₅₀ = 16.6 µM) | [1] |
In Vivo Neuroprotection and Remyelination
| Compound | Animal Model | Outcome Measure | Result | Citation |
| This compound | EAE (MS model) | Prevention of axonal and neuronal loss, promotion of remyelination | Ameliorated pathological effects | [1][6] |
| This compound | Lysolecithin-induced demyelination (optic neuritis model) | Neuro-axonal protection | Ameliorated pathological effects | [1] |
| This compound | Glaucoma model | Neuro-axonal protection | Ameliorated pathological effects | [1] |
| Brimonidine | Optic nerve crush model (rat) | Retinal Ganglion Cell (RGC) density | Significantly higher RGC density in treated group (1281 ± 189 cells/mm²) vs. control (1060 ± 148 cells/mm²) | [7] |
| Brimonidine | Laser-induced chronic ocular hypertension (rat) | RGC loss | Reduced progressive loss of RGCs to 15% ± 2% at 1 mg/kg/day dose, compared to 33% ± 3% in controls | [8] |
| Memantine | Neonatal hypoxia-ischemia (in vivo) | Brain damage and lethality | Reduced lethality and brain damage | [9] |
| Ocrelizumab | Relapsing MS (human clinical trial) | Annualized Relapse Rate (ARR) | Reduced ARR by ~45% compared to IFN-β1a | [10] |
| Ocrelizumab | Primary Progressive MS (human clinical trial) | Confirmed Disability Progression (at 12 weeks) | Reduced by 16% compared to placebo | [10] |
Signaling Pathways
This compound exerts its neuroprotective effects through the activation of the Insulin-like Growth Factor-1 (IGF-1) signaling pathway. This involves the modulation of several kinases, including serum-glucocorticoid kinase (SGK), leading to the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) and the translocation of the transcription factor Forkhead box O3 (Foxo3) from the nucleus to the cytoplasm. The cytoplasmic localization of Foxo3 prevents the expression of pro-apoptotic genes.
Figure 1: Proposed signaling pathway for the neuroprotective effects of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Neuroprotection Assay (SH-SY5Y cells)
Objective: To assess the ability of a compound to protect neuronal cells from a toxic insult.
Materials:
-
Human neuroblastoma SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12) with supplements
-
Test compound (e.g., this compound)
-
Neurotoxin (e.g., MPP+ at 100 µM or H₂O₂ at 100 µM)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
Introduce the neurotoxin to the wells (except for the control wells).
-
Incubate for a duration determined by the toxin's mechanism of action (e.g., 24-48 hours for MPP+).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Figure 2: Workflow for the in vitro neuroprotection assay.
Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
Objective: To evaluate the potential of a compound to promote the differentiation of OPCs into mature, myelinating oligodendrocytes.
Materials:
-
Primary OPCs or an OPC cell line
-
Differentiation medium
-
Test compound (e.g., this compound)
-
Control compounds (e.g., T3)
-
Culture plates or coverslips coated with an appropriate substrate (e.g., poly-D-lysine)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking solution (e.g., PBS with bovine serum albumin and normal goat serum)
-
Primary antibody against Myelin Basic Protein (MBP)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Plate OPCs on coated coverslips in growth medium.
-
After allowing the cells to settle, switch to differentiation medium containing the test compound or controls.
-
Culture for a period sufficient to allow differentiation (e.g., 3-5 days).
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with the primary anti-MBP antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Quantify the percentage of MBP-positive cells relative to the total number of cells (DAPI-positive nuclei).
Figure 3: Workflow for the OPC differentiation assay.
Lysolecithin-Induced Demyelination Model (In Vivo)
Objective: To create a focal demyelinating lesion in the central nervous system to evaluate the remyelinating potential of a therapeutic agent.
Materials:
-
Rodents (e.g., mice or rats)
-
Anesthesia
-
Stereotaxic apparatus
-
Hamilton syringe with a fine needle
-
Lysolecithin (L-α-lysophosphatidylcholine) solution (e.g., 1% in sterile saline)
-
Test compound and vehicle
-
Perfusion solutions (saline and 4% paraformaldehyde)
-
Histological processing reagents
-
Myelin stain (e.g., Luxol Fast Blue) or antibodies for immunohistochemistry (e.g., anti-MBP)
Procedure:
-
Anesthetize the animal and mount it in a stereotaxic frame.
-
Create a small burr hole in the skull over the target brain region (e.g., corpus callosum).
-
Slowly inject a small volume (e.g., 1 µL) of lysolecithin solution into the target area.
-
Administer the test compound or vehicle according to the desired treatment regimen (e.g., daily intraperitoneal injections).
-
After a set period to allow for demyelination and remyelination (e.g., 7-21 days), perfuse the animal with saline followed by paraformaldehyde.
-
Dissect the brain and process it for histology.
-
Section the brain and stain for myelin (e.g., Luxol Fast Blue) or perform immunohistochemistry for myelin proteins.
-
Quantify the extent of demyelination and remyelination in the lesion area using image analysis software.
Conclusion
This compound demonstrates a promising multi-faceted neuroprotective profile, promoting neuronal survival, oligodendrocyte differentiation, and myelination in preclinical models. Its mechanism of action, centered on the IGF-1/SGK/NDRG1/Foxo3 pathway, offers a rational basis for its therapeutic potential in diseases like MS and Glaucoma. While direct comparative data with other neuroprotective agents is still emerging, the existing evidence suggests that this compound's efficacy is comparable to or potentially exceeds that of some current and investigational drugs in specific in vitro and in vivo paradigms. Further head-to-head studies are warranted to definitively establish its position in the therapeutic landscape. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued independent validation and investigation of this compound and other novel neuroprotective compounds.
References
- 1. Axonal and Myelin Neuroprotection by the Peptoid this compound in Brain Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Neuroprotective Effects of Fingolimod in a Cellular Model of Optic Neuritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Brimonidine is neuroprotective against glutamate-induced neurotoxicity, oxidative stress, and hypoxia in purified rat retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Axonal and Myelin Neuroprotection by the Peptoid this compound in Brain Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of brimonidine on retinal ganglion cell survival in an optic nerve crush model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Ocrelizumab in modulating gene and microRNA expression in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BN201: A Novel Carbonic Anhydrase Inhibitor for the Treatment of Glaucoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical investigational drug BN201 with the current standard of care for the treatment of primary open-angle glaucoma (POAG). The data presented for this compound is based on a simulated Phase III clinical trial, designed to evaluate its efficacy and safety against a well-established therapeutic agent.
Introduction to Glaucoma and Current Treatment Paradigms
Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells and corresponding visual field defects.[1] Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma, and current treatment strategies are primarily focused on lowering IOP.[2]
The standard of care for glaucoma encompasses a range of therapeutic options, including:
-
Prostaglandin Analogues (PGAs): Often considered first-line therapy, these drugs increase the uveoscleral outflow of aqueous humor.[2]
-
Beta-Blockers: These agents reduce the production of aqueous humor.
-
Alpha-Adrenergic Agonists: These drugs both decrease aqueous humor production and increase its outflow.
-
Carbonic Anhydrase Inhibitors (CAIs): Available in both topical and systemic formulations, CAIs reduce the production of aqueous humor by inhibiting the carbonic anhydrase enzyme in the ciliary body.[3][4][5]
-
Rho Kinase Inhibitors: This newer class of drugs increases aqueous humor outflow through the trabecular meshwork.[2][6]
-
Laser Therapy: Selective Laser Trabeculoplasty (SLT) is now recommended as a first-line treatment option in some cases, improving the drainage of aqueous humor.[7]
-
Surgical Interventions: In cases where medical and laser therapies are insufficient, surgical options like trabeculectomy, glaucoma drainage devices, and Minimally Invasive Glaucoma Surgery (MIGS) are considered.[6][7]
This guide will focus on the comparative efficacy of the hypothetical novel topical carbonic anhydrase inhibitor, this compound, against a standard beta-blocker, Timolol Maleate 0.5%.
This compound: A Hypothetical Novel Carbonic Anhydrase Inhibitor
For the purposes of this guide, this compound is postulated to be a highly selective and potent inhibitor of carbonic anhydrase isozymes in the ciliary epithelium, leading to a significant reduction in aqueous humor secretion.
Proposed Mechanism of Action
This compound, as a carbonic anhydrase inhibitor, is designed to lower intraocular pressure by decreasing the production of aqueous humor. The proposed signaling pathway is as follows:
Caption: Proposed mechanism of action for this compound in reducing aqueous humor production.
Comparative Efficacy of this compound vs. Standard of Care (Timolol)
The following table summarizes the hypothetical primary efficacy outcomes from a 12-month, randomized, double-masked, multicenter Phase III clinical trial comparing this compound 1.0% administered twice daily with Timolol Maleate 0.5% administered twice daily in patients with primary open-angle glaucoma.
| Efficacy Endpoint | This compound 1.0% (n=350) | Timolol 0.5% (n=350) | p-value |
| Mean IOP Reduction from Baseline at 12 Months (mmHg) | |||
| 8 AM | -6.8 (± 2.1) | -5.5 (± 2.3) | <0.001 |
| 10 AM | -7.2 (± 2.0) | -5.9 (± 2.2) | <0.001 |
| 4 PM | -6.5 (± 2.2) | -5.2 (± 2.4) | <0.001 |
| Overall Mean Diurnal IOP Reduction (mmHg) | -6.8 (± 1.9) | -5.5 (± 2.1) | <0.001 |
| Percentage of Patients Achieving ≥20% IOP Reduction | 85% | 72% | <0.01 |
| Percentage of Patients Achieving Target IOP <18 mmHg | 78% | 65% | <0.01 |
| Mean Change in Best-Corrected Visual Acuity (LogMAR) | +0.02 | +0.03 | >0.05 |
| Visual Field Progression (Mean Deviation, dB/year) | -0.05 | -0.08 | >0.05 |
Hypothetical Phase III Clinical Trial Protocol
A detailed methodology for the key experiments cited in the comparison is provided below.
Study Design
A 12-month, randomized, double-masked, parallel-group, multicenter study was designed to compare the efficacy and safety of this compound 1.0% ophthalmic solution with Timolol Maleate 0.5% ophthalmic solution in patients with primary open-angle glaucoma or ocular hypertension.
Caption: Experimental workflow for the hypothetical Phase III clinical trial of this compound.
Inclusion Criteria
-
Age ≥ 18 years.
-
Diagnosis of primary open-angle glaucoma or ocular hypertension in at least one eye.
-
Unmedicated IOP between 22 and 36 mmHg at 8 AM at two eligibility visits.
-
Best-corrected visual acuity of 20/100 or better in the study eye.
Exclusion Criteria
-
History of significant ocular trauma or intraocular surgery within the past 6 months.
-
Known hypersensitivity to any components of the study medications.
-
Severe cardiovascular or pulmonary disease.
-
Use of any investigational drug within 30 days of screening.
Efficacy Assessments
-
Intraocular Pressure: Measured by Goldmann applanation tonometry at 8 AM, 10 AM, and 4 PM at baseline and all follow-up visits.
-
Visual Field: Standard automated perimetry (Humphrey Field Analyzer, 24-2 SITA-Standard) performed at baseline and every 6 months.
-
Visual Acuity: Best-corrected visual acuity (BCVA) measured using ETDRS charts at each visit.
Safety Assessments
-
Adverse events were monitored and recorded at each study visit.
-
Slit-lamp biomicroscopy, ophthalmoscopy, and gonioscopy were performed at baseline and at the final visit.
-
Systemic safety was monitored through vital signs and laboratory tests.
Conclusion
Based on this hypothetical data, this compound demonstrates a statistically significant and clinically meaningful reduction in intraocular pressure compared to the standard of care, Timolol Maleate 0.5%. The favorable safety profile and superior IOP-lowering effect suggest that this compound could be a promising future therapeutic option for patients with primary open-angle glaucoma. Further long-term studies would be required to confirm the sustained efficacy and safety of this compound and its impact on visual field preservation.
References
- 1. Glaucoma - NHS [nhs.uk]
- 2. optometrytimes.com [optometrytimes.com]
- 3. What is the mechanism of Brinzolamide? [synapse.patsnap.com]
- 4. jchs-medicine.uitm.edu.my [jchs-medicine.uitm.edu.my]
- 5. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Guidelines for Effective Glaucoma Treatment [eyecaresuperior.com]
- 7. aop.org.uk [aop.org.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
